1-Methyl-1H-pyrrol-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrrol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7-3-2-5(6)4-7/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSDZRZHLAVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501554 | |
| Record name | 1-Methyl-1H-pyrrol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72083-63-7 | |
| Record name | 1-Methyl-1H-pyrrol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72083-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrrol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrol-3-amine
Introduction
1-Methyl-1H-pyrrol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrole scaffold is a key feature in a multitude of biologically active molecules, where the primary amine serves as a crucial handle for further functionalization. The synthesis of this compound, however, presents challenges in controlling regioselectivity and ensuring the stability of the electron-rich pyrrole ring.
This guide provides an in-depth analysis of scientifically robust and field-proven pathways for the synthesis of this compound. Rather than a simple recitation of steps, we will explore the underlying chemical principles, the rationale behind procedural choices, and a comparative analysis of the methodologies to empower researchers in selecting the optimal route for their specific application. We will detail four primary synthetic strategies: the reduction of a nitro precursor, the Curtius rearrangement of a carboxylic acid, modern palladium-catalyzed amination, and a protecting-group-based approach common in pharmaceutical development.
Pathway 1: Reduction of 1-Methyl-3-Nitropyrrole
This classical approach is one of the most direct methods for introducing an amine group onto an aromatic ring. The strategy involves two key stages: the regioselective nitration of the starting material, 1-methylpyrrole, followed by the chemical reduction of the nitro group to the desired primary amine.
Expertise & Rationale
The primary challenge in this pathway is controlling the position of nitration. Pyrroles are highly activated aromatic systems, and electrophilic substitution, such as nitration, typically occurs at the C2 (alpha) position. Direct nitration of 1-methylpyrrole with standard reagents like nitric acid in sulfuric acid often leads to polymerization or the formation of the undesired 2-nitro isomer as the major product.
To achieve the desired 3-nitro substitution, milder nitrating conditions are required. A common and effective method utilizes fuming nitric acid in acetic anhydride at low temperatures.[1] While this still produces a mixture of 2-nitro and 3-nitro isomers, the proportion of the 3-nitro product is significant enough to be isolated via chromatography. An alternative, though more lengthy, route involves introducing a blocking group at the C2 position, forcing nitration at C4 (which becomes C3 after deprotection/decarboxylation), thereby providing unambiguous access to the 3-nitro isomer.[1]
For the subsequent reduction step, various reagents can be employed. While catalytic hydrogenation (H₂/Pd-C) is clean, it can sometimes be sluggish for nitro-pyrroles. A more reliable and widely used method in laboratory settings is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, which efficiently reduces the nitro group with high functional group tolerance.[2]
Experimental Protocol
Step 1.1: Nitration of 1-Methylpyrrole [1]
-
In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 1-methylpyrrole (12 g, 0.15 mol) in acetic anhydride (60 mL).
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add a pre-cooled solution of fuming nitric acid (12 g, 0.19 mol) in acetic anhydride (20 mL) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the ether extract with a saturated sodium carbonate solution until the aqueous layer is no longer acidic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residual oil by vacuum distillation or column chromatography on silica gel to separate the 3-nitro-1-methylpyrrole from the 2-nitro isomer.
Step 1.2: Reduction of 1-Methyl-3-Nitropyrrole [2]
-
To a solution of 1-methyl-3-nitropyrrole (5.0 g, 39.6 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.7 g, 198 mmol).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 10, which will precipitate tin salts.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |
| Nitration | 1-Methylpyrrole, HNO₃, Ac₂O | -10 to 5 | 1-2 | 30-40% (isolated 3-isomer) |
| Reduction | 1-Methyl-3-nitropyrrole, SnCl₂·2H₂O | Reflux (approx. 78) | 3 | 80-90% |
Synthesis Workflow: Pathway 1
Caption: Nitration of 1-methylpyrrole followed by reduction.
Pathway 2: Curtius Rearrangement from Carboxylic Acid
The Curtius rearrangement is a powerful and versatile reaction that converts a carboxylic acid into a primary amine with one fewer carbon atom.[3][4] The key transformation involves the thermal decomposition of an acyl azide intermediate to an isocyanate, which can then be hydrolyzed to the target amine.[5]
Expertise & Rationale
This pathway is advantageous as it avoids the handling of potent nitrating agents and often proceeds with high fidelity and stereochemical retention (if applicable). The critical starting material is 1-methyl-1H-pyrrole-3-carboxylic acid. This precursor can be synthesized via methods such as the Hantzsch pyrrole synthesis followed by ester hydrolysis.[6][7] A typical hydrolysis involves treating the corresponding ethyl or methyl ester with a base like sodium hydroxide in an alcoholic solvent.[8]
The conversion of the carboxylic acid to the amine involves two steps. First, the acid is activated and converted to an acyl azide. A modern and safe reagent for this is diphenylphosphoryl azide (DPPA), which allows for a one-pot procedure.[9] The carboxylic acid reacts with DPPA in the presence of a base (e.g., triethylamine) to form a mixed anhydride that subsequently reacts with the azide ion. Upon heating, this acyl azide intermediate undergoes a concerted rearrangement, losing nitrogen gas to form a highly reactive isocyanate.[5] This isocyanate is not isolated but is trapped in situ by a nucleophile. Hydrolysis with water or aqueous acid yields an unstable carbamic acid, which spontaneously decarboxylates to give the final primary amine.[10]
Experimental Protocol
Step 2.1: Hydrolysis of Methyl 1-methyl-1H-pyrrole-3-carboxylate [8]
-
Dissolve methyl 1-methyl-1H-pyrrole-3-carboxylate (5.0 g, 35.9 mmol) in ethanol (50 mL).
-
Add a 4N aqueous solution of sodium hydroxide (10 mL, 40 mmol) to the mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Dilute the mixture with water and extract with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with 10% HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 1-methyl-1H-pyrrole-3-carboxylic acid.
Step 2.2: Curtius Rearrangement [9]
-
To a stirred solution of 1-methyl-1H-pyrrole-3-carboxylic acid (4.0 g, 32.0 mmol) in anhydrous toluene (100 mL), add triethylamine (9.7 g, 96.0 mmol).
-
Add diphenylphosphoryl azide (DPPA) (13.2 g, 48.0 mmol) dropwise at room temperature.
-
After stirring for 30 minutes, heat the mixture to reflux (approx. 110 °C) for 2-3 hours until nitrogen evolution ceases.
-
Cool the reaction mixture to 0 °C and carefully add 6N hydrochloric acid (50 mL).
-
Heat the biphasic mixture to 90 °C and stir vigorously for 1 hour to hydrolyze the isocyanate.
-
Cool to room temperature, separate the layers, and wash the aqueous layer with toluene.
-
Basify the aqueous layer with solid NaOH to pH > 10 and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |
| Hydrolysis | Ester, NaOH | Room Temp. | 24 | >90% |
| Rearrangement | Carboxylic Acid, DPPA, Et₃N | Reflux (approx. 110) | 2-3 | 70-85% |
| Hydrolysis | Isocyanate (in situ), HCl | 90 | 1 | (Included in above) |
Synthesis Workflow: Pathway 2
Caption: Curtius rearrangement of a pyrrole carboxylic acid.
Pathway 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling.[11][12] This approach is highly valued for its broad substrate scope and functional group tolerance, making it a powerful tool for synthesizing aryl and heteroaryl amines.[13]
Expertise & Rationale
This pathway hinges on the coupling of an amine source with a 3-halo-1-methylpyrrole precursor, typically 3-bromo-1-methylpyrrole.[14] The synthesis of this precursor is non-trivial. Direct bromination of 1-methylpyrrole would yield the 2-bromo isomer. To enforce β-substitution, a sterically demanding protecting group on the pyrrole nitrogen, such as the triisopropylsilyl (TIPS) group, can be used to direct bromination to the 3-position.[15] Subsequent deprotection and N-methylation would then yield the required 3-bromo-1-methylpyrrole.
The cross-coupling reaction itself involves a catalytic cycle with a palladium(0) species.[12] Key components are the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine-based ligand to stabilize the catalyst and facilitate the reaction (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) to deprotonate the amine.[16] As ammonia itself can be difficult to handle, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) are often used, which are hydrolyzed in the final workup to reveal the primary amine.[16]
Experimental Protocol
Step 3.1: Synthesis of 3-Bromo-1-methylpyrrole (Conceptual) [15]
-
Protect the nitrogen of pyrrole with a triisopropylsilyl (TIPS) group.
-
Brominate 1-(triisopropylsilyl)pyrrole with N-bromosuccinimide (NBS) to selectively form 3-bromo-1-(triisopropylsilyl)pyrrole.
-
Remove the TIPS group using a fluoride source (e.g., TBAF).
-
Methylate the nitrogen of 3-bromopyrrole using a base (e.g., NaH) and methyl iodide.
Step 3.2: Buchwald-Hartwig Amination [16]
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene, followed by 3-bromo-1-methylpyrrole (1.0 equiv).
-
Add the ammonia equivalent, for example, benzophenone imine (1.2 equiv).
-
Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Concentrate the organic layer. The resulting imine is then hydrolyzed by stirring with 2N HCl at room temperature.
-
Basify the aqueous solution with NaOH and extract the final product, this compound, with an organic solvent.
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |
| Precursor Synthesis | Pyrrole, TIPS-Cl, NBS, TBAF, NaH, MeI | Various | Multi-step | Variable |
| Cross-Coupling | 3-Bromo-1-methylpyrrole, Pd(OAc)₂, Ligand, Base, Amine source | 80-110 | 12-24 | 70-95% |
Synthesis Workflow: Pathway 3
Caption: Buchwald-Hartwig amination of 3-bromo-1-methylpyrrole.
Pathway 4: Synthesis via a Boc-Protected Intermediate
For applications in drug development and multi-step synthesis, it is often advantageous to produce the amine in a protected form. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under acidic conditions.[17]
Expertise & Rationale
This strategy combines the efficiency of a reaction like the Curtius rearrangement with the practical utility of a protecting group. Instead of hydrolyzing the isocyanate intermediate (from Pathway 2) with water to get the free amine, it can be trapped with tert-butanol. This reaction directly furnishes tert-butyl (1-methyl-1H-pyrrol-3-yl)carbamate, a stable, easily purified solid.
This protected intermediate can then be carried through subsequent synthetic steps. The final deprotection is typically a high-yielding, clean reaction. The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[17] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and carbon dioxide, liberating the free amine as its trifluoroacetate salt.[18] Neutralization then provides the final product. This two-step approach (formation of protected amine, then deprotection) often provides higher overall yields and purity compared to directly synthesizing the free amine.
Experimental Protocol
Step 4.1: Synthesis of Boc-Protected Amine (via modified Curtius)
-
Follow the procedure for the Curtius rearrangement (Step 2.2) up to the point of forming the isocyanate in refluxing toluene.
-
After the acyl azide has fully rearranged, cool the solution to room temperature.
-
Add anhydrous tert-butanol (5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield tert-butyl (1-methyl-1H-pyrrol-3-yl)carbamate.
Step 4.2: N-Boc Deprotection [17][18]
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
-
Remove the ice bath and stir at room temperature for 1-2 hours, monitoring for the disappearance of starting material by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water, basify with 2N NaOH, and extract the product with ethyl acetate or DCM.
-
Dry and concentrate the organic layers to afford pure this compound.
Data Summary
| Step | Key Reagents | Temperature (°C) | Time (h) | Typical Yield |
| Boc-Amine Formation | Isocyanate, t-BuOH, DMAP | 80 | 12-16 | 75-90% |
| Deprotection | Boc-Amine, TFA, DCM | 0 to Room Temp. | 1-2 | >95% |
Synthesis Workflow: Pathway 4
Caption: Final deprotection step of a Boc-protected amine.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Advantages | Key Disadvantages | Best Suited For |
| 1. Nitro Reduction | Uses relatively inexpensive starting materials. The reduction step is robust. | Nitration gives isomeric mixtures requiring careful purification. Use of fuming nitric acid. | Large-scale synthesis where cost is a primary driver and purification infrastructure is robust. |
| 2. Curtius Rearrangement | Generally clean reaction with high yields. Avoids harsh nitrating conditions. | Requires synthesis of the carboxylic acid precursor. DPPA is toxic and expensive. | Bench-scale synthesis where purity and yield are prioritized over reagent cost. |
| 3. Buchwald-Hartwig | Excellent functional group tolerance and high yields. A modern, reliable method. | Requires multi-step synthesis of the halo-precursor. Palladium catalysts and ligands are expensive. | Complex molecule synthesis where other functional groups would not survive harsher methods. |
| 4. Boc-Protected Route | Produces a stable, easily handled intermediate. Final deprotection is very clean and high-yielding. Ideal for multi-step synthesis. | Adds two steps (protection/deprotection) to the overall sequence. | Medicinal chemistry and drug development programs requiring a versatile intermediate for library synthesis. |
Conclusion
The synthesis of this compound can be accomplished through several distinct and effective pathways. The choice of method ultimately depends on the specific requirements of the researcher, balancing factors such as scale, cost, available equipment, and the context of the broader synthetic campaign. The classical nitration-reduction pathway offers a cost-effective route for large-scale production, while the Curtius rearrangement provides a reliable method for high-purity material on a laboratory scale. For syntheses involving complex substrates, the modern Buchwald-Hartwig amination offers unparalleled scope and tolerance. Finally, for applications in drug discovery, the synthesis and subsequent deprotection of a Boc-protected intermediate represents a highly strategic and practical approach, providing a stable intermediate that facilitates further molecular elaboration.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. 3-Bromo-1-methyl-1H-pyrrole 95% | CAS: 77123-94-5 | AChemBlock [achemblock.com]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Data of 1-Methyl-1H-pyrrol-3-amine: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic signature of 1-Methyl-1H-pyrrol-3-amine, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a comprehensive and predictive characterization. This approach is designed to empower researchers, scientists, and drug development professionals in identifying and characterizing this molecule.
Compound Identity and Structure
This compound belongs to the class of substituted pyrroles. The pyrrole ring is an electron-rich aromatic heterocycle, and the introduction of a methyl group on the nitrogen and an amine group on the ring significantly influences its electronic properties and, consequently, its spectroscopic behavior.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 72083-63-7 |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol |
| InChI Key | GDQSDZRZHLAVCU-UHFFFAOYSA-N |
Below is the chemical structure with standardized atomic numbering for NMR assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on foundational NMR principles and data from related pyrrole structures.[1]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The amino group (-NH₂) is an electron-donating group, which increases the electron density on the pyrrole ring, causing the ring protons to shift upfield (to a lower ppm value) compared to unsubstituted 1-methylpyrrole.[1]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | 6.45 - 6.55 | t | 1H | H-5 | Less affected by the C3-amino group; appears as a triplet due to coupling with H-2 and H-4. |
| B | 6.20 - 6.30 | t | 1H | H-2 | Shielded by the C3-amino group; appears as a triplet due to coupling with H-5 and H-4. |
| C | 5.85 - 5.95 | t | 1H | H-4 | Shielded by the adjacent amino group; appears as a triplet due to coupling with H-2 and H-5. |
| D | 3.55 - 3.65 | s | 3H | N-CH ₃ | Singlet peak in the typical range for N-methyl groups on a pyrrole ring. |
| E | 3.40 - 3.80 | br s | 2H | NH ₂ | Broad singlet due to quadrupole broadening and potential proton exchange.[2] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five signals, corresponding to the five carbon atoms in unique electronic environments. The chemical shifts are predicted based on data for substituted pyrroles.[3] The amino group at C-3 is expected to cause a significant upfield (shielding) effect on C-3 and, to a lesser extent, on the adjacent C-2 and C-4 carbons.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| 130 - 135 | C-3 | Directly attached to the electron-donating amino group, causing a strong deshielding effect relative to other ring carbons but shifted relative to typical aromatic C-NH2. |
| 118 - 122 | C-5 | Least affected by the C-3 substituent, similar to the α-carbon in 1-methylpyrrole. |
| 115 - 119 | C-2 | Shielded by the adjacent amino group. |
| 100 - 105 | C-4 | Shielded by the adjacent amino group. |
| 35 - 37 | N-C H₃ | Typical chemical shift for an N-methyl group on a pyrrole ring. |
Experimental Protocol for NMR Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 160 ppm.
-
Employ proton broadband decoupling.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 5 seconds to ensure quantitative data for all carbon types.
-
Acquire 1024 scans or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key signatures will be from the primary amine (N-H bonds) and the aromatic pyrrole ring.
Predicted IR Absorption Bands
The presence of a primary amine is diagnostically crucial, typically showing two distinct N-H stretching bands.[4]
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3380 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3360 - 3300 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3050 | Medium | Aromatic C-H Stretch | Pyrrole Ring |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | N-CH₃ |
| 1650 - 1580 | Medium-Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium-Weak | C=C Ring Stretching | Pyrrole Ring |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Aryl-N |
| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) |
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory. This is a critical self-validating step to ensure that atmospheric CO₂ and H₂O signals are subtracted from the sample spectrum.
-
Place a small drop of liquid this compound or a few milligrams of solid sample onto the crystal.
-
If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the observed frequencies with established correlation charts to identify functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
Under electron ionization (EI), this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The aromatic nature of the pyrrole ring should lead to a relatively stable molecular ion.[5]
-
Molecular Ion (M⁺): The most fundamental piece of information is the molecular weight. The exact mass of C₅H₈N₂ is 96.0688. A high-resolution mass spectrometer would detect this mass, while a low-resolution instrument would show the nominal mass peak at m/z = 96 . This should be a prominent peak.
-
Key Fragmentation Pathways:
-
Loss of H• (m/z = 95): A common fragmentation for amines.
-
Loss of •CH₃ (m/z = 81): Cleavage of the N-methyl group would result in a significant peak.
-
Loss of HCN (m/z = 69): A characteristic fragmentation of the pyrrole ring itself involves the expulsion of hydrogen cyanide.
-
Retro-Diels-Alder type fragmentation: Ring opening followed by fragmentation can lead to various smaller ions.
-
Experimental Protocol for EI-MS
-
Sample Introduction:
-
If the compound is sufficiently volatile, it can be introduced via a Gas Chromatography (GC-MS) system for separation and analysis.
-
Alternatively, for a pure sample, direct insertion probe can be used. A small amount of the sample is placed in a capillary tube and inserted into the ion source.
-
-
Ionization:
-
The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This energy is standardized to allow for the comparison of spectra across different instruments.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.
References
- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 3. 72083-63-7 CAS Manufactory [chemicalbook.com]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. 1-Methylpyrrole | C5H7N | CID 7304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of 1-Methyl-1H-pyrrol-3-amine (boiling point, melting point)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the physical properties of 1-Methyl-1H-pyrrol-3-amine, with a specific focus on its boiling and melting points. Due to the limited availability of experimentally determined data for this specific compound, this document synthesizes information from structurally related molecules and fundamental chemical principles to offer a robust estimation and contextual understanding. This guide is intended to support researchers and professionals in drug development and other scientific fields by providing a thorough physicochemical characterization.
Introduction
This compound is a heterocyclic amine of significant interest in medicinal chemistry and organic synthesis. As a substituted pyrrole, its unique electronic and structural features make it a valuable building block for the development of novel therapeutic agents and functional materials. A comprehensive understanding of its physical properties, particularly its boiling and melting points, is crucial for its synthesis, purification, handling, and formulation. These parameters dictate appropriate reaction conditions, storage protocols, and have implications for its behavior in biological systems.
This guide provides an in-depth examination of the factors influencing the boiling and melting points of this compound, supported by comparative data from analogous compounds and established physicochemical principles.
Molecular Structure and its Influence on Physical Properties
The molecular structure of this compound is the primary determinant of its physical characteristics. Key structural features include:
-
Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The aromatic nature of the ring contributes to its planarity and influences intermolecular interactions.
-
N-Methyl Group: The methyl group on the ring nitrogen (N-1) eliminates the possibility of N-H hydrogen bonding from the pyrrole nitrogen itself, which is a characteristic of unsubstituted pyrrole.[1]
-
Amino Group: The primary amine group at the 3-position is capable of forming intermolecular hydrogen bonds, which significantly impacts the boiling point.[2][3]
The interplay of these features dictates the strength of intermolecular forces, which in turn governs the melting and boiling points.
Estimation and Discussion of Physical Properties
Boiling Point
The boiling point of a substance is a reflection of the energy required to overcome intermolecular forces in the liquid state. For this compound, the key contributing factors are:
-
Hydrogen Bonding: The primary amine group (-NH2) is the most significant contributor to the boiling point. The hydrogen atoms attached to the nitrogen can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atoms of neighboring molecules.[2][3][4] Primary amines generally have higher boiling points than tertiary amines of similar molecular weight due to this capability.[4][5]
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity difference between nitrogen and carbon, as well as the overall asymmetry of the molecule. These dipole-dipole forces contribute to the intermolecular attractions.
-
Van der Waals Forces: These dispersion forces are present in all molecules and increase with molecular size and surface area.
Comparative Analysis:
To estimate the boiling point, we can compare it with related compounds:
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Intermolecular Forces |
| Pyrrole | C4H5N | 67.09 | 129-131 | Hydrogen Bonding (N-H), Dipole-Dipole, Van der Waals |
| N-Methylpyrrole | C5H7N | 81.12 | 112-113 | Dipole-Dipole, Van der Waals |
| This compound | C5H8N2 | 96.13 | Estimated >150 | Hydrogen Bonding (-NH2), Dipole-Dipole, Van der Waals |
Table 1: Comparison of boiling points and intermolecular forces of related pyrrole compounds.
N-Methylpyrrole, which lacks the amino group, has a boiling point of 112-113 °C.[6][7] The addition of a primary amine group in this compound introduces strong hydrogen bonding capabilities. This, combined with its higher molecular weight, will lead to a significantly higher boiling point than N-Methylpyrrole. Given that primary amines have substantially higher boiling points than alkanes of similar molecular weight, it is reasonable to predict the boiling point of this compound to be considerably above 150 °C.
Melting Point
The melting point is influenced not only by the strength of intermolecular forces but also by how efficiently the molecules pack into a crystal lattice.
-
Molecular Symmetry and Packing: The relatively planar pyrrole ring and the presence of a flexible amino group will influence the crystalline structure. The ability to form a well-ordered, stable crystal lattice will result in a higher melting point.
-
Intermolecular Forces: The same forces that affect the boiling point (hydrogen bonding, dipole-dipole interactions, and Van der Waals forces) also determine the energy required to break the crystal lattice.
Comparative Analysis:
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) |
| Pyrrole | C4H5N | 67.09 | -23 |
| N-Methylpyrrole | C5H7N | 81.12 | -57 |
| This compound | C5H8N2 | 96.13 | Estimated to be a low-melting solid |
Table 2: Comparison of melting points of related pyrrole compounds.
N-Methylpyrrole has a very low melting point of -57 °C.[6][7] The introduction of the polar amino group in this compound will increase intermolecular forces and likely lead to a higher melting point. The ability to form hydrogen bonds will favor a more ordered solid structure. Therefore, it is predicted that this compound is a low-melting solid at room temperature. For example, a related substituted pyrrole, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, is a solid with a melting point of 93–94 °C.[8] While this compound has a significantly different structure, it illustrates that substituted amino-pyrroles can be solids with moderate melting points.
Experimental Determination Workflow
For definitive values, experimental determination is essential. The following outlines a standard workflow for determining the boiling and melting points of this compound.
Figure 1: A generalized workflow for the experimental determination of melting and boiling points.
Conclusion
While experimental data for the boiling and melting points of this compound are not currently available in public literature, a thorough analysis of its molecular structure and comparison with analogous compounds allows for a reliable estimation. The presence of a primary amine group is the dominant factor, leading to a predicted high boiling point (likely >150 °C) due to strong intermolecular hydrogen bonding. The compound is expected to be a low-melting solid at room temperature. The methodologies and comparative data presented in this guide provide a valuable resource for scientists and researchers working with this important heterocyclic amine.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1-methyl pyrrole, 96-54-8 [thegoodscentscompany.com]
- 7. 1-Methylpyrrole | 96-54-8 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Biological Activities of 1-Methyl-1H-pyrrol-3-amine Derivatives
Introduction: The Versatile 1-Methyl-1H-pyrrol-3-amine Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Within this important class of compounds, this compound stands out as a particularly valuable starting material. The presence of a reactive amine group at the 3-position, combined with the N-methylation that enhances stability and modulates solubility, provides a versatile platform for chemical derivatization.
This guide delves into the significant biological potential of derivatives originating from the this compound core. The strategic modification of this scaffold allows for the fine-tuning of its pharmacological properties, leading to the development of potent and selective agents for a variety of therapeutic targets. We will explore key areas of biological activity, including antimicrobial, anticancer, and neuroprotective effects, providing insights into the design, synthesis, and evaluation of these promising compounds. The experimental protocols and data presented herein are synthesized from established methodologies to provide a practical framework for researchers in the field of drug discovery.
Section 1: Antimicrobial Activity of Pyrrole Derivatives
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The pyrrole nucleus has been identified as a promising framework for the development of novel antimicrobial agents.[1] Derivatization of the this compound core can lead to compounds that circumvent existing resistance mechanisms.
Rationale for Development and Structure-Activity Insights
Nitrogen-containing heterocycles, including pyrroles, are known to exhibit significant antibacterial and antifungal properties against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The derivatization of the amine group on the pyrrole ring allows for the introduction of various pharmacophoric features that can enhance antimicrobial potency. For instance, the incorporation of a 4-hydroxyphenyl ring has been shown to be a promising strategy for potent activity against Candida albicans.[3] The goal of derivatization is to create molecules that can effectively interact with microbial targets, such as enzymes or cell wall components, that are distinct from those targeted by current antibiotics.
Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) should be tested in parallel.[3]
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation: Antimicrobial Activity of Representative Pyrrole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Derivative B | Escherichia coli | >100 | Ciprofloxacin | 2 |
| Derivative C | Candida albicans | 12.5 | Clotrimazole | <10 |
| Derivative D | Aspergillus niger | 25 | Clotrimazole | <10 |
Note: This table presents hypothetical data based on typical results for pyrrole derivatives found in the literature for illustrative purposes.[1]
Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial drug discovery with pyrrole derivatives.
Section 2: Anticancer Potential as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrole indolin-2-one scaffold is a well-established pharmacophore for potent kinase inhibitors.[4] Derivatives of this compound can be designed to target specific kinases involved in tumor growth and angiogenesis.
Mechanism of Action: Targeting Kinase Activity
Many pyrrole-based compounds function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] By occupying the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that promote cell proliferation, survival, and angiogenesis. The derivatization of the this compound core allows for the introduction of substituents that can form specific interactions with amino acid residues in the kinase active site, leading to high potency and selectivity.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Data Presentation: Cytotoxicity of a Hypothetical Pyrrole Derivative
| Cell Line | IC50 (µM) |
| K562 (Chronic Myeloid Leukemia) | 5.15 |
| A549 (Lung Cancer) | >50 |
| PC-3 (Prostate Cancer) | 25.8 |
| Hep-G2 (Hepatoma) | 31.2 |
| HEK-293 (Normal Kidney Cells) | 33.2 |
Note: This table is based on representative data for indazole derivatives, which share structural similarities with functionalized pyrroles, to illustrate selective anticancer activity.[5][6]
Simplified Kinase Inhibition Pathway
Caption: Mechanism of action for a pyrrole-based RTK inhibitor.
Section 3: Neuroprotective Effects and Antioxidant Activity
Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often exacerbated by oxidative stress.[7] this compound is a known intermediate in the synthesis of pharmaceuticals for neurological disorders, highlighting the potential of its derivatives in this area.[8]
Rationale for Neuroprotection: Combating Oxidative Stress
The brain is highly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. Reactive oxygen species (ROS) can damage neurons, leading to mitochondrial dysfunction and cell death.[7][9] Pyrrole derivatives, particularly those containing hydrazide-hydrazone moieties, have shown promise as neuroprotective agents through their ability to scavenge free radicals and inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the generation of ROS.[10]
Experimental Protocol: Assessing Neuroprotection in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and neuroprotection.
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium. For some studies, cells can be differentiated into a more neuron-like phenotype using agents like retinoic acid.
-
-
Pre-treatment with Test Compounds:
-
Treat the cells with various concentrations of the synthesized pyrrole derivatives for a defined period (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Induce oxidative stress and neuronal damage by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), which are commonly used to model Parkinson's disease.[10]
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay, as described in the previous section. A higher cell viability in the presence of the test compound compared to the toxin-only control indicates a neuroprotective effect.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
To confirm the antioxidant mechanism, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in fluorescence intensity in compound-treated cells indicates ROS scavenging.
-
Proposed Neuroprotective Mechanism
Caption: Antioxidant mechanism of a neuroprotective pyrrole derivative.
Conclusion and Future Outlook
The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The derivatives of this compound have demonstrated significant potential across diverse biological landscapes, from combating microbial infections and inhibiting cancer progression to protecting neurons from degenerative processes. The versatility of the pyrrole core, coupled with the strategic placement of a reactive amine group, provides medicinal chemists with a powerful tool to develop next-generation drugs. Future research should focus on optimizing the lead compounds identified in these areas, with a particular emphasis on enhancing selectivity, improving pharmacokinetic profiles, and elucidating detailed mechanisms of action through advanced in vivo studies. The continued exploration of this compound derivatives holds great promise for addressing some of the most pressing challenges in modern medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride [myskinrecipes.com]
- 9. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-Methyl-1H-pyrrol-3-amine
Introduction
The pyrrole ring is a fundamental heterocyclic scaffold that is prevalent in a vast array of natural products and synthetic compounds with significant biological activity. Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of 1-Methyl-1H-pyrrol-3-amine, a key building block for the synthesis of more complex molecules of pharmaceutical interest. We will delve into its chemical identity, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and experimental evidence.
Section 1: Compound Identification and Physicochemical Properties
Nomenclature and Chemical Identifiers
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
Tabulated Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂ | [3] |
| Molecular Weight | 96.13 g/mol | [1][3] |
| Appearance | Not specified, likely an oil or low-melting solid | - |
| Boiling Point | Not explicitly available for the free base | - |
| Melting Point | Not explicitly available for the free base | - |
| Purity | Typically available at ≥95% | [1] |
Section 2: Synthesis and Characterization
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway to this compound, starting from readily available precursors. This workflow is based on established pyrrole synthesis methodologies.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound. This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.
Step 1: Paal-Knorr Cyclization
-
To a solution of a suitable 1,4-dicarbonyl compound bearing a protected amine functionality at the 2-position (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol), add methylamine (1.1 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product, the protected this compound, by column chromatography on silica gel.
Step 2: Deprotection
-
Dissolve the protected this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for a Boc protecting group).
-
Add the deprotecting agent (e.g., trifluoroacetic acid for a Boc group) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or column chromatography.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretch of the primary amine.
Section 3: Reactivity and Synthetic Utility
This compound possesses two key reactive sites: the nucleophilic primary amine and the electron-rich pyrrole ring. This dual reactivity makes it a versatile building block in organic synthesis.
Reactivity Profile
-
Amine Functionality: The primary amine can readily undergo acylation, alkylation, sulfonylation, and condensation reactions to form a wide range of derivatives.
-
Pyrrole Ring: The pyrrole ring is susceptible to electrophilic substitution reactions, typically at the C2 and C5 positions, which are the most electron-rich.
The interplay between these two functional groups allows for the regioselective synthesis of diverse and complex heterocyclic structures.
Section 4: Relevance in Drug Discovery and Development
The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its ability to form key interactions with biological targets, coupled with its favorable physicochemical properties, makes it an attractive moiety for drug design.
The Pyrrole Moiety in Biologically Active Compounds
Pyrrole-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[4][5][6][7] The nitrogen atom of the pyrrole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-stacking interactions with protein residues.
Potential Applications in Drug Development
This compound serves as a valuable intermediate for the synthesis of compounds targeting a variety of diseases. For instance, its derivatives could be explored as:
-
Kinase Inhibitors: The pyrrole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[8]
-
Neurological Disorder Therapeutics: It can be used to construct complex heterocyclic structures that may act as receptor modulators or enzyme inhibitors in the central nervous system.[9]
-
Antimicrobial Agents: The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[7]
The following diagram illustrates the central role of this compound as a starting material for generating diverse chemical libraries for drug discovery.
Caption: Synthetic diversification of this compound for drug discovery.
Section 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, related pyrrole and amine compounds are known to be irritants. Based on analogous compounds, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[10][11]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][13]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[10] Keep away from heat, sparks, and open flames.[12]
In case of exposure:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][12]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10][12]
-
Ingestion: Rinse mouth. Immediately call a poison center or doctor.[12]
Section 6: References
-
CymitQuimica. This compound. --INVALID-LINK--
-
MySkinRecipes. This compound hydrochloride. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Pyrrole. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet. --INVALID-LINK--
-
BLD Pharm. 72083-63-7|this compound. --INVALID-LINK--
-
Sunway Pharm Ltd. This compound - CAS:72083-63-7. --INVALID-LINK--
-
Guidechem. 1H-PYRROLE-3-METHANAMINE, 1-METHYL- 20863-72-3 wiki. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - N-Methylpyrrole. --INVALID-LINK--
-
PubChem. 1H-Pyrrole, 3-methyl-. --INVALID-LINK--
-
Sigma-Aldrich. 1-Methyl-1H-pyrazol-3-amine AldrichCPR. --INVALID-LINK--
-
AMERICAN ELEMENTS. --INVALID-LINK--amine hydrochloride. --INVALID-LINK--
-
PubChem. 1H-Pyrrol-3-amine, 1-ethyl-. --INVALID-LINK--
-
NIST. 1H-Pyrrole, 1-methyl-. --INVALID-LINK--
-
Enamine. safety data sheet. --INVALID-LINK--
-
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. --INVALID-LINK--
-
MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. --INVALID-LINK--
-
ChemicalBook. 1-Methylpyrrole synthesis. --INVALID-LINK--
-
PMC. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. --INVALID-LINK--
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. --INVALID-LINK--
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. --INVALID-LINK--
-
PubMed Central. Bioactive pyrrole-based compounds with target selectivity. --INVALID-LINK--
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. --INVALID-LINK--
References
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- 6. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. enamine.enamine.net [enamine.enamine.net]
Methodological & Application
Synthetic Strategies for 1-Methyl-1H-pyrrol-3-amine: A Detailed Guide for Researchers
Introduction: Navigating the Synthesis of a Key Pharmaceutical Building Block
1-Methyl-1H-pyrrol-3-amine is a valuable heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its structural motif is found in compounds targeting various neurological disorders, where it can act as a receptor modulator or enzyme inhibitor. The development of efficient and scalable synthetic methods for this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the different approaches to empower researchers in their synthetic endeavors.
Comparative Overview of Synthetic Methodologies
Several key synthetic strategies can be employed for the preparation of this compound. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the overall synthetic scheme. The table below summarizes the most common approaches.
| Synthetic Route | Starting Material | Key Transformation | Advantages | Disadvantages |
| Route 1 | 1-Methyl-3-nitropyrrole | Catalytic Reduction | High yielding, clean reaction. | Requires handling of nitrated intermediates. |
| Route 2 | 1-Methyl-1H-pyrrole-3-carboxamide | Hofmann Rearrangement | Utilizes readily available starting materials. | Use of bromine and strong base may not be suitable for all substrates. |
| Route 3 | 1-Methyl-1H-pyrrole-3-carboxylic acid | Curtius Rearrangement | Mild conditions, good functional group tolerance. | Involves the use of potentially explosive azide intermediates. |
| Route 4 | 3-Halo-1-methylpyrrole | Buchwald-Hartwig Amination | Broad substrate scope, high efficiency. | Requires expensive palladium catalysts and ligands. |
| Route 5 | 1-Methylpyrrolidin-3-one | Reductive Amination & Dehydrogenation | Utilizes commercially available starting materials. | Multi-step process that may have lower overall yield. |
Route 1: Reduction of 1-Methyl-3-nitropyrrole
This is one of the most direct and widely applicable methods for the synthesis of this compound. The synthesis involves two main steps: the nitration of 1-methylpyrrole to form 1-methyl-3-nitropyrrole, followed by the reduction of the nitro group to the desired amine.
Causality and Mechanistic Insights
The nitration of 1-methylpyrrole is an electrophilic aromatic substitution reaction. The use of a mild nitrating agent is crucial to avoid over-nitration and decomposition of the electron-rich pyrrole ring. The subsequent reduction of the nitro group is typically achieved through catalytic hydrogenation. This method is highly efficient and selective, proceeding under relatively mild conditions and producing water as the only byproduct.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-3-nitropyrrole
-
Materials: 1-Methylpyrrole, Acetic Anhydride, Nitric Acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylpyrrole (1.0 eq) in acetic anhydride.
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and acetic anhydride dropwise to the reaction mixture, maintaining the temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-nitropyrrole.
-
Step 2: Catalytic Reduction of 1-Methyl-3-nitropyrrole to this compound
-
Materials: 1-Methyl-3-nitropyrrole, Palladium on Carbon (Pd/C), Hydrogen gas or a hydrogen source (e.g., Ammonium Formate), Methanol or Ethanol.
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-methyl-3-nitropyrrole (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
If using hydrogen gas, purge the vessel with hydrogen and maintain a positive pressure (typically 1-3 atm).
-
If using a transfer hydrogenation source like ammonium formate, add it to the reaction mixture (typically 3-5 eq).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the filter cake with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation or by conversion to its hydrochloride salt.
-
Formation of the Hydrochloride Salt:
-
Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound hydrochloride as a stable solid.[1][2]
Caption: Synthesis of this compound via nitration and subsequent reduction.
Route 2: Hofmann Rearrangement of 1-Methyl-1H-pyrrole-3-carboxamide
The Hofmann rearrangement provides a classic method for the conversion of a primary amide to a primary amine with one less carbon atom.[3][4][5][6] This route involves the preparation of 1-methyl-1H-pyrrole-3-carboxamide from the corresponding carboxylic acid, followed by the rearrangement reaction.
Causality and Mechanistic Insights
The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which, upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed in situ to the amine, with the loss of carbon dioxide.[3][4] The choice of base and reaction conditions can be critical to avoid side reactions, especially with the sensitive pyrrole ring.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-1H-pyrrole-3-carboxamide
-
Materials: 1-Methyl-1H-pyrrole-3-carboxylic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride, Ammonia or Ammonium hydroxide.
-
Procedure (via Acid Chloride):
-
In a round-bottom flask, suspend 1-methyl-1H-pyrrole-3-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the acid is fully converted to the acid chloride (monitor by IR or by quenching a small aliquot with methanol and analyzing by LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in a fresh portion of an inert solvent (e.g., DCM).
-
Slowly add this solution to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubble ammonia gas through the solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-methyl-1H-pyrrole-3-carboxamide, which can be purified by recrystallization or column chromatography.
-
Step 2: Hofmann Rearrangement of 1-Methyl-1H-pyrrole-3-carboxamide
-
Materials: 1-Methyl-1H-pyrrole-3-carboxamide, Sodium hydroxide (NaOH), Bromine (Br₂), Dioxane, Water.
-
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.
-
In a separate flask, dissolve 1-methyl-1H-pyrrole-3-carboxamide (1.0 eq) in a mixture of dioxane and water.
-
Slowly add the cold sodium hypobromite solution to the amide solution, keeping the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70 °C and maintain this temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with a solution of sodium thiosulfate to remove any residual bromine, followed by water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude this compound.
-
References
- 1. CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol - Google Patents [patents.google.com]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistwizards.com [chemistwizards.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrrol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrol-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this amine is paramount for the success of subsequent synthetic transformations and for ensuring the desired biological activity and material properties of the final products. This guide provides a comprehensive overview of robust purification techniques for this compound, addressing common impurities and offering detailed protocols for distillation, acid-base extraction, salt recrystallization, and column chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Chemical Properties and Stability
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 96.13 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 199.6 ± 15.0 °C | --INVALID-LINK-- |
| Appearance | Not specified, likely an oil or low-melting solid | - |
| Solubility | Expected to be soluble in common organic solvents and sparingly soluble in water. | Inferred from properties of similar compounds like 1-methylpyrrole.[1] |
| Stability | Aminopyrroles can be sensitive to strong acids and oxidation.[2] It is advisable to handle the compound under an inert atmosphere and protect it from light. | General knowledge of aminopyrroles.[2] |
Potential Impurities and Their Origins
The nature and quantity of impurities in a sample of this compound will largely depend on its synthetic route. Common synthetic strategies include the Paal-Knorr synthesis of the pyrrole ring followed by functional group manipulation to introduce the amine.
A plausible synthetic route involves the reductive amination of 1-methyl-1H-pyrrole-3-carbaldehyde. Potential impurities from this process could include:
-
Unreacted Starting Materials: 1-methyl-1H-pyrrole-3-carbaldehyde.
-
Side-Products: Over-alkylation products, imine intermediates.
-
Reagents and By-products: Reducing agents (e.g., borohydride salts) and their by-products, acidic or basic catalysts.
Another common route is the reduction of a corresponding nitro or azide precursor. In this case, impurities could include:
-
Incomplete Reduction Products: Nitro-amine or azido-amine intermediates.
-
Catalyst Residues: If catalytic hydrogenation is employed (e.g., Palladium on carbon).
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often the most effective strategy for achieving high purity. The choice of methods will depend on the scale of the purification and the nature of the impurities.
Figure 1: General purification workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for removing non-basic impurities such as unreacted starting aldehydes or neutral by-products. The basicity of the amine allows for its selective transfer into an aqueous acidic phase, leaving non-basic impurities in the organic phase.
Principle
The primary amine group of this compound can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, while neutral organic impurities will remain in the organic phase. Subsequent basification of the aqueous phase will regenerate the free amine, which can then be extracted back into an organic solvent.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times to ensure complete transfer of the amine into the aqueous phase.
-
Separation of Phases: Combine the aqueous acidic extracts. The organic layer containing neutral impurities can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oily layer.
-
Back Extraction: Extract the free amine from the basified aqueous solution with a fresh portion of organic solvent (diethyl ether or DCM). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Figure 2: Workflow for acid-base extraction of this compound.
Protocol 2: Purification by Vacuum Distillation
Distillation is a suitable method for purifying this compound on a larger scale, especially for removing non-volatile impurities. Given the predicted boiling point, vacuum distillation is necessary to prevent thermal decomposition.
Principle
By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature where decomposition is minimized.
Step-by-Step Protocol
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are well-sealed.
-
Charging the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at a constant temperature. It is advisable to collect a forerun, the main fraction, and a tail fraction.
-
Analysis: Analyze the fractions by a suitable method (e.g., TLC, GC-MS, or NMR) to determine the purity.
Protocol 3: Purification by Salt Recrystallization
For solid amines or those that can be converted into stable crystalline salts, recrystallization is an excellent method for achieving high purity.[3] This technique is particularly effective at removing impurities with different solubility profiles.
Principle
The amine is converted to a salt (e.g., hydrochloride or fumarate) which often has different solubility properties than the free base and the impurities.[4] The salt is then dissolved in a suitable solvent at an elevated temperature and allowed to cool, leading to the formation of pure crystals.
Step-by-Step Protocol
-
Salt Formation:
-
Hydrochloride Salt: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Add a solution of HCl in the same solvent dropwise with stirring. The hydrochloride salt should precipitate.
-
Fumarate Salt: Dissolve the crude amine in a suitable solvent (e.g., ethanol, methanol). Add a solution of fumaric acid in the same solvent. The fumarate salt may precipitate upon addition or after cooling.
-
-
Isolation of the Crude Salt: Collect the precipitated salt by filtration and wash with a small amount of cold solvent.
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization. This is typically a solvent in which the salt is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or hexanes.
-
Dissolve the crude salt in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Liberation of the Free Amine (Optional): If the free amine is required, the purified salt can be dissolved in water, basified with a suitable base (e.g., NaOH, NaHCO₃), and the free amine extracted with an organic solvent as described in the acid-base extraction protocol.
Protocol 4: Purification by Column Chromatography
Flash column chromatography is a highly effective technique for the purification of small to medium quantities of this compound, especially when dealing with impurities of similar polarity.[5]
Principle
The compound mixture is passed through a column of stationary phase (e.g., silica gel). Due to differences in polarity, the components of the mixture will travel through the column at different rates when an eluent (mobile phase) is passed through, allowing for their separation.
Step-by-Step Protocol
-
Stationary Phase and Eluent Selection:
-
Normal Phase: For a polar amine like this compound on silica gel, a polar eluent system is required. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to prevent tailing. A typical starting gradient could be 0-10% MeOH in DCM with 0.5-1% TEA.
-
Reversed Phase: If the compound is sufficiently polar, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol (often with a modifier like formic acid or TFA) can be effective.
-
-
Column Packing: Pack a column with the chosen stationary phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Figure 3: Workflow for purification by flash column chromatography.
Troubleshooting
-
Oiling Out During Recrystallization: This can occur if the solution is cooled too quickly or if the concentration is too high. Try using a more dilute solution or allowing the solution to cool more slowly.
-
Tailing on Silica Gel Chromatography: This is common for amines due to their interaction with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can significantly improve peak shape.
-
Product Decomposition: If decomposition is observed during distillation, ensure the vacuum is sufficiently low and the heating bath temperature is kept to a minimum. For highly sensitive compounds, chromatography at room temperature may be a better option.
Conclusion
The purification of this compound can be effectively achieved through a variety of techniques. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A systematic approach, often involving a combination of the protocols detailed in this guide, will yield material of high quality suitable for demanding applications in research and development.
References
Application Notes & Protocols: Leveraging 1-Methyl-1H-pyrrol-3-amine in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of 1-Methyl-1H-pyrrol-3-amine
In the landscape of modern medicinal chemistry and drug development, the pyrrole scaffold remains a cornerstone for constructing biologically active molecules.[1][2] Its unique electronic properties and structural versatility make it a privileged core in numerous FDA-approved drugs.[2] Within this class of building blocks, This compound (CAS: 72083-63-7) emerges as a particularly valuable synthon. Its strategic design—featuring a protected pyrrolic nitrogen and a reactive primary amine at the C-3 position—unlocks efficient pathways to complex fused heterocyclic systems.
This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds renowned for their therapeutic potential, particularly as kinase inhibitors.[3][4][5] We will delve into the underlying chemical principles, provide a detailed, field-proven protocol for a key transformation, and offer insights into the causality behind experimental choices.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 72083-63-7 | [6] |
| Molecular Formula | C₅H₈N₂ | [6][7] |
| Molecular Weight | 96.13 g/mol | [6] |
| Appearance | Varies; often supplied as the hydrochloride salt for enhanced stability and solubility.[7] | |
| Storage | Sealed in a dry environment at room temperature.[6][7] |
Core Reactivity and Synthetic Rationale
The synthetic power of this compound stems from two primary features:
-
Nucleophilic C-3 Amino Group: The primary amine is a potent nucleophile, readily participating in condensation reactions with electrophilic partners.
-
Activated Pyrrole Ring: The N-methylated pyrrole ring is electron-rich. The positions ortho to the amino group (C-2 and C-4) are particularly activated towards electrophilic attack, although the primary amine's reactivity typically dominates in cyclocondensation reactions.
The N-methylation is a critical design element. It prevents the pyrrole N-H from engaging in competing side reactions (such as acylation or alkylation), thereby channeling the reactivity predictably through the C-3 amine.[2] This makes the molecule an ideal precursor for constructing fused ring systems where the pyrrole core is seamlessly integrated into a larger pharmacophore.
The most prominent application is in the synthesis of pyrrolo[2,3-d]pyrimidines , also known as 7-deazapurines.[3][8] These purine bioisosteres are central to numerous kinase inhibitors because they mimic the adenine core, allowing them to bind to the ATP-binding site of kinases.[4] The general synthetic strategy involves a cyclocondensation reaction between this compound and a 1,3-dielectrophile, such as a β-ketoester or a malonic acid derivative.
Caption: General workflow for synthesizing fused heterocycles.
Application Protocol: Synthesis of 1,7-Dimethyl-6-phenyl-6,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
This protocol details a representative cyclocondensation reaction to form a core pyrrolo[2,3-d]pyrimidine structure, a foundational step for building more complex kinase inhibitors.
Principle: This synthesis proceeds via an acid-catalyzed cyclocondensation. The primary amine of this compound performs a nucleophilic attack on one of the carbonyl groups of a β-ketoester (ethyl benzoylacetate). This is followed by an intramolecular cyclization via attack of the pyrrole C-2 position onto the ester carbonyl, and subsequent dehydration to form the fused pyrimidine ring. The use of a strong acid like polyphosphoric acid (PPA) serves as both the catalyst and a dehydrating agent, driving the reaction to completion.
Materials and Reagents:
-
This compound (or its hydrochloride salt)
-
Ethyl benzoylacetate
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 10.4 mmol) and ethyl benzoylacetate (2.2 g, 11.4 mmol, 1.1 eq).
-
Acid Addition: Carefully add polyphosphoric acid (~15 g) to the flask with stirring. Causality Note: PPA is highly viscous; adding it to the reactants ensures better mixing. It serves to protonate the carbonyls, activating them for nucleophilic attack, and facilitates the final dehydration step.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes).
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into a beaker containing ice water (~100 mL) and stir until the PPA is dissolved.
-
Neutralization and Extraction: The aqueous solution will be strongly acidic. Carefully neutralize it by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Trustworthiness Check: Ensure complete neutralization to deprotonate the product and maximize its solubility in the organic layer.
-
Washing: Combine the organic extracts and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Mechanism Visualization:
Caption: Key steps in the cyclocondensation mechanism.
Conclusion and Future Directions
This compound is a robust and versatile building block for constructing high-value heterocyclic systems.[7] The protocol described herein for the synthesis of a pyrrolo[2,3-d]pyrimidine core provides a reliable foundation for accessing a wide array of derivatives. By modifying the 1,3-dielectrophile partner, researchers can introduce diverse substituents at various positions of the fused ring system, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This is particularly relevant for the development of next-generation kinase inhibitors targeting diseases such as cancer.[4][5] The predictable reactivity and commercial availability of this amine ensure its continued importance in the synthetic chemist's toolbox.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CAS:72083-63-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound hydrochloride [myskinrecipes.com]
- 8. Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Applications of 1-Methyl-1H-pyrrol-3-amine in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic promise is paramount. Among the myriad of heterocyclic scaffolds, the pyrrole nucleus stands out as a "privileged" structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] This guide focuses on a particularly valuable building block within this class: 1-Methyl-1H-pyrrol-3-amine (1) . Its strategic placement of a reactive primary amine on the N-methylated pyrrole ring makes it a versatile synthon for creating diverse compound libraries targeting a wide array of biological targets. This document serves as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective utilization of this compound in medicinal chemistry programs. We will delve into its role as a key intermediate in the synthesis of potential therapeutics, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators, supported by detailed experimental procedures and mechanistic insights.[5]
Core Attributes and Strategic Importance
This compound is a stable, readily available building block that offers several advantages in a drug discovery context:
-
Vector for Diversity: The primary amine serves as a handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of vast chemical space.
-
Favorable Physicochemical Properties: The N-methylpyrrole core often imparts desirable pharmacokinetic properties to the final molecule, including metabolic stability and appropriate lipophilicity.
-
Bioisosteric Replacement: The pyrrole ring can act as a bioisostere for other aromatic systems, such as phenyl or imidazole rings, offering opportunities to modulate potency, selectivity, and off-target effects.
Caption: Structure of this compound.
Key Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through its application in fundamental medicinal chemistry reactions. Below are detailed protocols for three key transformations: amide bond formation, reductive amination, and urea synthesis.
Amide Bond Formation: The Cornerstone of Library Synthesis
The formation of an amide bond is one of the most prevalent reactions in medicinal chemistry, and this compound is an excellent substrate for this transformation. The resulting N-(1-methyl-1H-pyrrol-3-yl)amides are found in a variety of bioactive molecules.
Protocol: Synthesis of N-(1-methyl-1H-pyrrol-3-yl)benzamide (2)
This protocol details a standard amide coupling procedure using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Materials:
-
This compound (1)
-
Benzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzoic acid (1.2 mmol, 1.0 eq) in anhydrous DMF (5 mL) at room temperature, add HATU (1.3 mmol, 1.1 eq) and DIPEA (2.4 mmol, 2.0 eq).
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1) (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired N-(1-methyl-1H-pyrrol-3-yl)benzamide (2).
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to minimize side reactions, particularly racemization in the case of chiral carboxylic acids.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester. An excess is used to ensure the reaction medium remains basic.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.
-
Aqueous Workup: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts, while the brine wash removes residual water and DMF.
Caption: Workflow for Amide Coupling Reaction.
Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful method for forming secondary and tertiary amines.[6][7][8][9][10] this compound can be readily alkylated via this two-step, one-pot procedure.
Protocol: Synthesis of N-benzyl-1-methyl-1H-pyrrol-3-amine (3)
This protocol employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
This compound (1)
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1) (1.0 mmol, 1.0 eq) and benzaldehyde (1.1 mmol, 1.1 eq) in DCM (10 mL). A catalytic amount of acetic acid (e.g., 1-2 drops) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add STAB (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield N-benzyl-1-methyl-1H-pyrrol-3-amine (3).
Causality Behind Experimental Choices:
-
STAB: A mild reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can sometimes lead to side reactions.
-
DCM: A common solvent for reductive amination that is compatible with STAB.
-
Acetic Acid (optional): Catalyzes the formation of the iminium ion intermediate, which is then reduced by STAB.
-
Portion-wise addition of STAB: To control the reaction rate and any potential exotherm.
Urea Synthesis: Exploring Hydrogen Bonding Interactions
Urea derivatives are prevalent in medicinal chemistry, particularly as kinase inhibitors, due to their ability to form key hydrogen bond interactions with protein targets.[11][12][13][14]
Protocol: Synthesis of 1-(1-methyl-1H-pyrrol-3-yl)-3-phenylurea (4)
This protocol involves the reaction of this compound with an isocyanate.
Materials:
-
This compound (1)
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound (1) (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyl isocyanate (1.0 mmol, 1.0 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect the solid by filtration, wash with cold DCM, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain 1-(1-methyl-1H-pyrrol-3-yl)-3-phenylurea (4).
Causality Behind Experimental Choices:
-
Anhydrous conditions: Isocyanates are reactive towards water, so anhydrous solvents are necessary to prevent the formation of undesired byproducts.
-
Low temperature addition: The reaction between amines and isocyanates is often exothermic. Adding the isocyanate at 0 °C helps to control the reaction rate and minimize side reactions.
Applications in Drug Discovery: Targeting Kinases and GPCRs
The derivatives of this compound have shown promise in targeting key protein families implicated in a range of diseases.
Kinase Inhibitors
The pyrrole scaffold is a common feature in many kinase inhibitors. The N-(1-methyl-1H-pyrrol-3-yl)amide and urea moieties can serve as effective hinge-binding motifs, forming crucial hydrogen bonds with the kinase backbone. For example, the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors often involves intermediates that could be derived from this compound.
References
- 1. A review article on biological importance of pyrrole [wisdomlib.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride [myskinrecipes.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold ERK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Methyl-1H-pyrrol-3-amine as a Versatile Building Block in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 1-Methyl-1H-pyrrol-3-amine Scaffold
In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrole nucleus stands out as a "privileged" scaffold.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone of many biologically active molecules, from natural products to blockbuster pharmaceuticals.[1][3] Within this class of heterocycles, this compound emerges as a particularly valuable and versatile building block.
The strategic placement of the primary amine at the C3 position, coupled with the N-methylation that prevents competing N-H reactivity on the ring, makes this molecule an ideal starting point for a multitude of synthetic transformations. The amine handle serves as a key nucleophilic site for elaboration, allowing for the facile introduction of diverse functionalities. This guide provides an in-depth exploration of the core applications of this compound, complete with detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.
Foundational Reactivity: N-Acylation and N-Sulfonylation
The most fundamental transformation of this compound is the reaction of its primary amine. N-acylation and N-sulfonylation are cornerstone reactions for creating amide and sulfonamide linkages, respectively. These functional groups are ubiquitous in pharmaceuticals due to their metabolic stability and ability to act as hydrogen bond donors and acceptors, critical for molecular recognition at biological targets.
Causality & Experimental Insights: The choice of base is critical in these transformations. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically employed. Its role is to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Using an excess of the amine base ensures the reaction medium remains basic, preventing protonation of the starting amine which would render it non-nucleophilic. The reaction is typically run in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competing reactions with the acylating or sulfonylating agent.
Protocol 2.1: General Procedure for N-Acylation
This protocol describes a standard procedure for the acylation of this compound with an acyl chloride.
Workflow Diagram:
Caption: Workflow for N-Acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (TEA, 1.5 equivalents). Stir the solution until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Advanced C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[4][5] This transformation is indispensable for coupling this compound with aryl or heteroaryl halides (or triflates), providing direct access to N-aryl pyrrole derivatives that are key substructures in many kinase inhibitors and other pharmaceuticals.[6]
Causality & Experimental Insights: The success of the Buchwald-Hartwig reaction hinges on the synergistic interplay of the palladium catalyst, a phosphine ligand, and a base.[7][8][9]
-
Catalyst/Ligand System: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[5] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior as they promote the reductive elimination step and prevent catalyst decomposition.[8]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.[4] Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene, dioxane, or xylenes are typically used to ensure the reaction can be heated sufficiently to drive the catalytic cycle. Rigorous exclusion of air and moisture is critical, as oxygen can deactivate the Pd(0) catalyst.
Protocol 3.1: Buchwald-Hartwig Cross-Coupling of this compound with an Aryl Bromide
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask or sealed tube, add the aryl bromide (1.0 equivalent), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (approx. 0.1 M) via syringe, followed by this compound (1.2 equivalents).
-
Heating: Place the sealed reaction vessel in a preheated oil bath at 80-110 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich monophosphine ligands are generally effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is common; use K₃PO₄ for base-sensitive functional groups. |
| Solvent | Toluene, Dioxane | Must be anhydrous and degassed. |
| Temperature | 80 - 110 °C | Temperature is catalyst and substrate dependent. |
| Yields | 60 - 95% | Highly dependent on substrates and optimized conditions. |
| Table 1: Representative Conditions for Buchwald-Hartwig Amination. |
C-C Bond Formation via the Pyrrole Core: Suzuki-Miyaura Coupling
While the primary amine is the most obvious reactive handle, the pyrrole ring itself can be functionalized to participate in powerful C-C bond-forming reactions. By first halogenating the pyrrole ring (e.g., at the C2, C4, or C5 position), the resulting halo-pyrrole can serve as an excellent substrate in Suzuki-Miyaura cross-coupling reactions.[10][11] This strategy allows for the introduction of aryl or vinyl substituents onto the pyrrole core, dramatically increasing molecular complexity.
Causality & Experimental Insights: The Suzuki-Miyaura reaction is a palladium-catalyzed coupling between an organohalide and an organoboron species, such as a boronic acid or boronic ester.[12][13]
-
Catalyst System: A Pd(0) catalyst is essential. Pd(PPh₃)₄ is a classic, effective catalyst for this transformation. The tetrakis(triphenylphosphine)palladium(0) complex is often used directly.[10]
-
Base Requirement: The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in activating the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the palladium center.[13] An aqueous solution of the base is often used in a biphasic system.
-
Solvent System: A mixture of an organic solvent (like toluene or 1,2-dimethoxyethane (DME)) and water is common, which helps to dissolve both the organic and inorganic reagents.
Protocol 4.1: Suzuki-Miyaura Coupling of a Bromo-1-methyl-pyrrol-3-amine Derivative
This protocol assumes the starting material is a pre-functionalized bromo-derivative of this compound.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the bromo-pyrrole substrate (1.0 equivalent), the aryl or vinyl boronic acid (1.5 equivalents), and Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base Addition: Add a suitable organic solvent (e.g., Toluene or DME) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃). The typical solvent ratio is 4:1 organic to aqueous.
-
Degassing: Fit the flask with a reflux condenser, and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by several vacuum/inert gas cycles.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction for the consumption of the bromo-pyrrole starting material using TLC or LC-MS (typically 2-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the coupled product.
Elaboration via Reductive Amination
Reductive amination is a highly reliable and efficient method for forming secondary and tertiary amines.[14][15] Using this compound as the nucleophile, this reaction allows for the introduction of a wide variety of alkyl substituents by reacting with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild hydride reagent.[16]
Causality & Experimental Insights:
-
Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice; it is mild, effective, and does not readily reduce aldehydes or ketones under neutral or acidic conditions.[14] Sodium cyanoborohydride (NaBH₃CN) is another classic reagent, but its toxicity is a concern.[14][17]
-
Reaction Conditions: The reaction is often carried out in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a small amount of acetic acid can catalyze the formation of the iminium ion intermediate, accelerating the reaction. For less reactive ketones, the use of molecular sieves can be beneficial to remove the water formed during imine formation, driving the equilibrium forward.[17]
Protocol 5.1: Reductive Amination with an Aldehyde using NaBH(OAc)₃
Workflow Diagram:
Caption: Workflow for Reductive Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents). Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (approx. 0.2 M).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture in portions over 5-10 minutes. The addition may be slightly exothermic.
-
Reaction Progression: Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
| Parameter | Typical Reagents & Conditions | Notes |
| Carbonyl Source | Aliphatic & Aromatic Aldehydes/Ketones | Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, Pyridine-Borane | NaBH(OAc)₃ is preferred for its mildness and safety.[14] |
| Solvent | DCE, DCM, THF | Must be anhydrous. |
| Additives | Acetic Acid (catalytic), 4Å Molecular Sieves | Acetic acid can accelerate iminium formation. Sieves are useful for slow reactions.[17] |
| Yields | 70 - 95% | Generally high-yielding and clean. |
| Table 2: Representative Conditions for Reductive Amination. |
Conclusion
This compound is a powerful and versatile building block in the synthetic chemist's toolbox. Its primary amine provides a reliable point for diversification through robust reactions such as N-acylation, Buchwald-Hartwig amination, and reductive amination. Furthermore, the pyrrole core itself can be strategically functionalized to engage in C-C bond-forming reactions like the Suzuki-Miyaura coupling. The protocols and insights provided in this guide are designed to empower researchers to effectively leverage this scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sci-hub.box [sci-hub.box]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Product Focus - Enamine [enamine.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 17. sciencemadness.org [sciencemadness.org]
Experimental procedures for reactions involving 1-Methyl-1H-pyrrol-3-amine
As a Senior Application Scientist, this guide provides detailed experimental procedures for key reactions involving 1-Methyl-1H-pyrrol-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocols herein are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic endeavors.
Introduction to this compound: A Privileged Scaffold
This compound is a substituted pyrrole derivative of significant interest in drug discovery and organic synthesis. The pyrrole nucleus is a core component of numerous biologically active natural products and pharmaceuticals, including well-known drugs like Atorvastatin and Sunitinib.[1] The presence of a primary amine at the C3-position provides a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This guide will detail protocols for N-acylation, palladium-catalyzed cross-coupling reactions, and condensation reactions, which are fundamental transformations for leveraging this scaffold in research and development.
Physicochemical Properties and Spectroscopic Data
Proper characterization of the starting material is critical for reaction monitoring and product verification. Below are the key properties of this compound.
| Property | Value |
| CAS Number | 72083-63-7[2] |
| Molecular Formula | C₅H₈N₂ |
| Molecular Weight | 96.13 g/mol [2] |
| Appearance | Light yellow to brown oil or solid |
| Purity | Typically >95% |
Note on Spectroscopic Data: While a publicly available, experimentally verified NMR spectrum for this compound is not readily accessible, the expected chemical shifts can be reliably predicted based on data from analogous compounds such as 1-methylpyrrole and the known electronic effects of an amino substituent.[3][4]
-
¹H NMR (Predicted, 400 MHz, CDCl₃): The N-methyl protons are expected as a singlet around δ 3.6 ppm. The pyrrole ring protons would appear as distinct signals in the aromatic region (δ 6.0-7.0 ppm), with the C2-H and C5-H protons being the most deshielded. The amine protons (NH₂) would likely present as a broad singlet.
-
¹³C NMR (Predicted, 100 MHz, CDCl₃): The N-methyl carbon is anticipated around δ 35-40 ppm. The pyrrole carbons would resonate in the range of δ 100-130 ppm.
Safety, Handling, and Storage
As with all amine-containing compounds, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[6] For long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Core Reactivity Profile of this compound
The reactivity of this compound is dictated by the nucleophilic amino group and the electron-rich pyrrole ring. The primary amine at the C3 position is the most reactive site for transformations such as acylation and alkylation. The C2 and C5 positions of the pyrrole ring are susceptible to electrophilic substitution, although the amino group can direct reactivity. The N-H bonds of the primary amine also allow for participation in palladium-catalyzed cross-coupling reactions.
Caption: Key reaction pathways for this compound.
Application Note 1: N-Acylation
Principle and Application
N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is crucial for installing various functional groups, modifying the electronic properties of the molecule, and serving as a protecting group strategy.[7] The resulting amides are prevalent in medicinal chemistry and can act as precursors for further functionalization.[8] The reaction proceeds via nucleophilic attack of the amine onto the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[9]
Experimental Protocol: Synthesis of N-(1-Methyl-1H-pyrrol-3-yl)benzamide
This protocol details the benzoylation of this compound using benzoyl chloride.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[10]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the stirred solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(1-Methyl-1H-pyrrol-3-yl)benzamide.
Reaction Parameter Summary
| Parameter | Condition | Rationale |
| Stoichiometry | Amine:Acyl Chloride:Base = 1:1.1:1.5 | A slight excess of the acylating agent ensures complete conversion. The base is crucial to neutralize the HCl byproduct.[10] |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert, aprotic solvent that dissolves the reactants well. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the reaction. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes any remaining acid and quenches the reaction. |
digraph "NAcylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];start [label="Dissolve Amine\nin DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_base [label="Add Base (TEA/DIPEA)\nat 0 °C"]; add_acyl [label="Add Benzoyl Chloride\n(dropwise)"]; react [label="Stir at RT\n(2-4h)"]; quench [label="Quench with\naq. NaHCO₃"]; extract [label="Extract with DCM"]; dry [label="Dry & Concentrate"]; purify [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> add_base -> add_acyl -> react -> quench -> extract -> dry -> purify; }
Caption: Workflow for the N-acylation of this compound.
Application Note 2: Buchwald-Hartwig Amination
Principle and Application
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It enables the coupling of amines with aryl or heteroaryl halides (or triflates), a transformation that is often challenging to achieve via classical methods.[13] For this compound, this reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives, which are key structures in many pharmaceutical agents. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.[1]
Experimental Protocol: Synthesis of N-(4-methylphenyl)-1-methyl-1H-pyrrol-3-amine
This protocol describes the coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol %)
-
A suitable phosphine ligand, such as Xantphos or BINAP (e.g., 4-6 mol %)[1]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, add the palladium precursor, ligand, and NaOtBu to a flame-dried Schlenk tube or reaction vial equipped with a stir bar.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (4-bromotoluene, 1.0 eq) and the amine (this compound, 1.2 eq).
-
Add the anhydrous solvent (Toluene or Dioxane, approx. 0.1 M concentration) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS. The reaction typically takes 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated pyrrole.
Reaction Parameter Summary
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Phosphine Ligand | A common and effective combination for Buchwald-Hartwig aminations. The ligand choice is crucial and often requires screening.[12] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base required for the deprotonation of the amine complexed to palladium.[13] |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling, aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen. |
digraph "Buchwald_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];setup [label="Combine Pd Catalyst,\nLigand, & Base\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_reagents [label="Add Aryl Halide\n& Amine"]; add_solvent [label="Add Anhydrous\nSolvent"]; react [label="Heat at 80-110 °C\n(12-24h)"]; filter [label="Cool & Filter\nthrough Celite"]; concentrate [label="Concentrate\nFiltrate"]; purify [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
setup -> add_reagents -> add_solvent -> react -> filter -> concentrate -> purify; }
Caption: Workflow for the Buchwald-Hartwig amination.
Application Note 3: Suzuki-Miyaura Coupling
Principle and Application
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide or triflate.[14][15] While this compound itself is not a direct partner, it can be readily converted to a halogenated derivative (e.g., via bromination at the C2 or C5 position), which can then participate in Suzuki coupling. This two-step sequence is a powerful strategy for introducing aryl or vinyl substituents onto the pyrrole ring, creating complex biaryl structures that are of high interest in medicinal chemistry.[16]
Experimental Protocol: Synthesis of 2-Bromo-1-methyl-1H-pyrrol-3-amine and Subsequent Suzuki Coupling
Part A: Bromination
-
Dissolve this compound in a suitable solvent like THF or DCM.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of N-Bromosuccinimide (NBS) portion-wise.
-
Stir at -78 °C for 1-2 hours, then allow to warm to room temperature.
-
Quench with aqueous sodium thiosulfate, extract with an organic solvent, dry, and purify to obtain the brominated pyrrole.
Part B: Suzuki-Miyaura Coupling This protocol details the coupling of the resulting bromopyrrole with phenylboronic acid.
Materials:
-
2-Bromo-1-methyl-1H-pyrrol-3-amine (from Part A, 1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 5 mol %)[15]
-
Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (2 M, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the brominated pyrrole (1.0 eq), phenylboronic acid (1.5 eq), and the palladium catalyst.
-
Degas the solvent system (e.g., by bubbling argon through it for 15-20 minutes).
-
Add the degassed solvent, followed by the aqueous base solution.
-
Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired 1-methyl-2-phenyl-1H-pyrrol-3-amine.
Reaction Parameter Summary
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Highly effective and commonly used catalysts for Suzuki couplings.[15] |
| Base | Aqueous Na₂CO₃ or K₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[14] |
| Solvent | Biphasic (e.g., Dioxane/Water) | Facilitates the dissolution of both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides the thermal energy required for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
digraph "Suzuki_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
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bromination [label="Brominate Pyrrole\n(NBS, -78 °C)", fillcolor="#FBBC05", fontcolor="#202124"];
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add_solvents [label="Add Degassed Solvent\n& Aqueous Base"];
react [label="Heat at 80-100 °C\n(6-12h)"];
extract [label="Aqueous Workup\n& Extraction"];
purify [label="Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
bromination -> setup -> add_solvents -> react -> extract -> purify;
}
---
## **Application Note 4: Paal-Knorr Synthesis for Heterocycle Construction**
### **Principle and Application**
The Paal-Knorr synthesis is a classic and highly efficient method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds. When a primary amine, such asthis compound, is used, the reaction yields a substituted pyrrole. In this context, the exocyclic primary amine of our substrate reacts with a 1,4-dicarbonyl compound to form a new, fused or linked pyrrole system. This reaction is a powerful tool for building complex polycyclic or bi-heterocyclic scaffolds. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.
### **Experimental Protocol: Synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2,5-dimethyl-1H-pyrrole**
This protocol describes the reaction of this compound with 2,5-hexanedione.
**Materials:**
* this compound (1.0 eq)
* 2,5-Hexanedione (1.05 eq)
* Glacial Acetic Acid or Ethanol
**Procedure:**
1. Combine this compound (1.0 eq) and 2,5-hexanedione (1.05 eq) in a round-bottom flask.
2. Add the solvent (e.g., ethanol or a catalytic amount of acetic acid in a higher boiling solvent like toluene).
3. Heat the mixture to reflux (typically 80-120 °C depending on the solvent) for2-6 hours.
4. Monitor the reaction for the consumption of the starting amine by TLC or GC-MS.
5. Upon completion, cool the reaction mixture to room temperature.
6. Remove the solvent under reduced pressure.
7. If acetic acid was used, neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
8. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate.
9. Purify the crude product by vacuum distillation or flash column chromatography to obtain the pure dipyrrole product.
### **Reaction Parameter Summary**
| Parameter | Condition | Rationale |
| :--- | :--- | :--- |
| **Reactants** | Amine and 1,4-Dicarbonyl | The fundamental components for the Paal-Knorr pyrrole synthesis. |
| **Solvent** | Ethanol or Toluene | Protic or aprotic solvents can be used. Ethanol often works well for simple condensations. |
| **Catalyst** | Acetic Acid (optional) | A weak acid can catalyze the reaction by protonating a carbonyl group, facilitating the initial nucleophilic attack. |
| **Temperature** | Reflux | Heating is typically required to drive the dehydration steps. |
| **Workup** | Varies with conditions | Simple solvent removal or an aqueous basic wash may be needed. |
```dot
digraph "PaalKnorr_Workflow" {
rankdir=LR;
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];
combine [label="Combine Amine &\n1,4-Dicarbonyl", fillcolor="#4285F4", fontcolor="#FFFFFF"];
add_solvent [label="Add Solvent\n(e.g., Ethanol)"];
reflux [label="Heat to Reflux\n(2-6h)"];
concentrate [label="Cool & Remove\nSolvent"];
workup [label="Neutralize & Extract\n(if needed)"];
purify [label="Purify by Distillation\nor Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];
combine -> add_solvent -> reflux -> concentrate -> workup -> purify;
}
Caption: Workflow for the Paal-Knorr synthesis.
Applications in Drug Discovery
The derivatives synthesized from this compound are valuable in drug discovery. For instance, N-aryl pyrroles are scaffolds for kinase inhibitors, which are crucial in oncology. Many kinase inhibitors target signaling pathways, such as the MAPK/ERK pathway, that are often dysregulated in cancer. The ability to rapidly generate a library of analogs through the reactions described above allows for efficient structure-activity relationship (SAR) studies to optimize potency and selectivity.
Caption: Inhibition of the MAPK/ERK signaling pathway by a potential pyrrole-based kinase inhibitor.
References
- 1. 72083-63-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 1-Methylpyrrole(96-54-8) 1H NMR [m.chemicalbook.com]
- 4. 1-Methylpyrrole(96-54-8) 13C NMR spectrum [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. 5-(2-Fluorophenyl)-N-methyl-1H-pyrrole-3-methanamine [lgcstandards.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Notes and Protocols for the Derivatization of 1-Methyl-1H-pyrrol-3-amine for Biological Screening
Introduction: The Strategic Value of the 1-Methyl-1H-pyrrol-3-amine Scaffold
The pyrrole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This five-membered aromatic heterocycle offers a unique combination of electronic properties and structural versatility, enabling it to interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1]
This compound, in particular, presents a valuable starting point for the construction of diverse chemical libraries for biological screening. The presence of a reactive primary amine at the 3-position allows for a multitude of derivatization strategies, while the N-methyl group prevents undesired reactions at the pyrrole nitrogen, simplifying synthetic outcomes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights into subsequent biological evaluation.
Core Derivatization Strategies: A Triad of Reactions
To generate a library of compounds with diverse physicochemical properties, we will focus on three robust and widely applicable derivatization reactions targeting the 3-amino group:
-
Acylation (Amide Bond Formation): Introduction of an acyl group to form an amide linkage. This is one of the most common transformations in medicinal chemistry, allowing for the exploration of a vast chemical space through the use of diverse carboxylic acids.
-
Sulfonylation (Sulfonamide Bond Formation): Reaction with a sulfonyl chloride to yield a sulfonamide. Sulfonamides are a key functional group in many marketed drugs and are known to act as effective hydrogen bond donors and acceptors, influencing target binding.
-
Reductive Amination (N-Alkylation): Formation of a new carbon-nitrogen bond to introduce alkyl or arylalkyl substituents, leading to secondary or tertiary amines. This strategy modifies the basicity and lipophilicity of the parent amine.
The overall workflow for generating a diverse library from this compound is depicted below:
Caption: Derivatization workflow for this compound.
Protocol 1: Acylation via HATU-Mediated Amide Coupling
Rationale: The formation of an amide bond is a cornerstone of drug discovery. While numerous methods exist, the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offers high efficiency, rapid reaction times, and suppression of racemization, particularly with chiral carboxylic acids.[2]
Mechanism of Action: The reaction proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base, the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[1][3] Subsequently, the amine nucleophile (this compound) attacks this active ester to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[2][4]
References
Application Notes and Protocols for the Quantification of 1-Methyl-1H-pyrrol-3-amine
Introduction
1-Methyl-1H-pyrrol-3-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its presence as a starting material, intermediate, or potential impurity necessitates the development of robust and reliable analytical methods for its precise quantification.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of this compound, ensuring scientific integrity and adherence to rigorous validation standards. The protocols detailed herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to empower the user with a deep understanding of the analytical process.
The analytical landscape for a small, polar molecule like this compound presents unique challenges, including its potential for poor retention in reversed-phase chromatography and the need for sensitive detection methods. This guide will explore three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section will provide a detailed protocol, from sample preparation to data analysis, underpinned by established scientific principles and supported by authoritative references.
I. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. The pyrrole ring in this compound allows for direct UV detection, making this a suitable method for routine analysis and quality control. The key to a successful HPLC method is achieving adequate retention and symmetrical peak shape for this polar compound.
Scientific Rationale
The selection of a reversed-phase C18 column is a common starting point for many pharmaceutical analyses. To enhance the retention of the polar and basic this compound, the mobile phase pH is a critical parameter. An acidic mobile phase (e.g., pH 3.0) will ensure the amine is protonated, which can improve its interaction with the stationary phase and reduce peak tailing. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength. The method will be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and specificity.[2][3]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Sample containing this compound
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm (based on UV spectra of similar pyrrole structures)[3]
-
Injection Volume: 10 µL
4. Preparation of Solutions:
-
Phosphate Buffer (pH 3.0, 20 mM): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the mobile phase to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis and Quantification:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of the analyte in all chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
6. Method Validation: The method should be validated according to ICH guidelines, assessing the following parameters:[2][3]
-
Specificity: Analyze a blank and a placebo sample to ensure no interference at the retention time of the analyte.
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (e.g., by calculating the correlation coefficient, which should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (acceptance criteria typically 98-102%).
-
Precision: Determine the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample (RSD should be <2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Specificity | No interference at the analyte's retention time |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of trace levels of this compound. However, due to the polarity of the amine group, derivatization is often necessary to improve its volatility and chromatographic performance.[4][5]
Scientific Rationale
Direct analysis of polar primary amines by GC can lead to poor peak shape and low response. Silylation is a common derivatization technique that replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (TMS) group.[6] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent often used for this purpose. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivatized analyte.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound after derivatization.
Detailed Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Sample containing this compound
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions to be monitored would need to be determined from the mass spectrum of the derivatized standard. Plausible ions would include the molecular ion and key fragment ions.
4. Derivatization Procedure:
-
Accurately weigh a known amount of the sample or standard into a reaction vial.
-
If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous solvent (e.g., pyridine) followed by 100 µL of BSTFA (with 1% TMCS).[6]
-
Tightly cap the vial and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
5. Data Analysis and Quantification:
-
Inject the derivatized calibration standards and sample solutions into the GC-MS system.
-
Identify the peak for the derivatized this compound based on its retention time and the presence of the selected ions.
-
Integrate the peak area of the primary quantifier ion.
-
Construct a calibration curve and quantify the analyte as described for the HPLC-UV method.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity. This technique is particularly well-suited for the analysis of this compound in biological samples or pharmaceutical formulations where low detection limits are required.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer. The analyte is first separated chromatographically and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.[3][7] The chromatographic conditions are similar to the HPLC-UV method, but the mobile phase composition may be further optimized for MS compatibility (e.g., using formic acid instead of non-volatile phosphate buffers).
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed Protocol: LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sample containing this compound
2. Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Data acquisition and processing software
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure good peak shape and separation (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated molecule ([M+H]⁺). The product ions will be determined from the fragmentation of the precursor ion. At least two transitions (one for quantification, one for qualification) should be monitored.
4. Preparation of Solutions:
-
Prepare stock and calibration standards as described for the HPLC-UV method, using the mobile phase as the diluent.
-
Sample Preparation: A "dilute and shoot" approach may be sufficient for clean samples. For more complex matrices, a sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed to remove interferences.[8]
5. Data Analysis and Quantification:
-
Inject the calibration standards and sample solutions into the LC-MS/MS system.
-
Identify the analyte peak based on retention time and the presence of both MRM transitions.
-
Integrate the peak area of the quantifier transition.
-
Construct a calibration curve and quantify the analyte.
| Parameter | Suggested Starting Conditions |
| LC Column | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive |
| Precursor Ion | [M+H]⁺ |
| Product Ions | To be determined experimentally |
IV. Sample Preparation for Complex Matrices: QuEChERS
For the analysis of this compound in complex matrices such as pharmaceutical formulations or biological samples, an efficient sample preparation method is crucial. The QuEChERS method is a simple and effective technique for the extraction and cleanup of a wide range of analytes.[8]
QuEChERS Protocol
-
Extraction:
-
Homogenize 10-15 g of the sample with 10 mL of water.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for another minute.
-
Centrifuge at >3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove water).
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
-
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC-UV provides a robust and reliable method for routine quality control. GC-MS, with appropriate derivatization, offers high sensitivity and is a valuable tool for trace analysis. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for challenging applications. All methods must be thoroughly validated to ensure the generation of accurate and reliable data, which is paramount in the pharmaceutical industry.[2][9]
References
- 1. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of N-(1-Methyl-1H-pyrrol-3-yl)pyrimidin-4-amine Scaffolds as Pharmaceutical Intermediates
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Derivatives of this heterocyclic system are particularly prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted therapies for oncology, inflammatory disorders, and other diseases.[2][3] A key building block for accessing this important scaffold is 1-Methyl-1H-pyrrol-3-amine. Its inherent nucleophilicity, conferred by the amino group on the electron-rich pyrrole ring, makes it an ideal synthon for the construction of more complex heterocyclic systems.
This application note provides a detailed protocol for the synthesis of N-(1-methyl-1H-pyrrol-3-yl)pyrimidin-4-amine derivatives through nucleophilic aromatic substitution (SNAr). This reaction serves as a foundational step in the synthesis of a wide array of kinase inhibitors. We will delve into the causality behind the experimental choices, provide a robust, self-validating protocol, and present the information in a clear and accessible format for researchers, scientists, and drug development professionals.
Chemical Reactivity and Significance
This compound is a versatile intermediate in pharmaceutical synthesis. The primary amino group at the C3 position of the N-methylated pyrrole ring is a potent nucleophile. This nucleophilicity allows for the facile displacement of leaving groups, such as halogens, from electron-deficient aromatic and heteroaromatic rings.
The reaction of this compound with substituted chloropyrimidines is a cornerstone in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.[4] The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-wthdrawing groups. The resulting N-(1-methyl-1H-pyrrol-3-yl)pyrimidin-4-amine core structure is a key pharmacophore found in numerous kinase inhibitors targeting enzymes such as Bruton's tyrosine kinase (BTK) and Colony-Stimulating Factor 1 Receptor (CSF1R).[2][5]
Experimental Protocol: Synthesis of 6-Chloro-N-(1-methyl-1H-pyrrol-3-yl)pyrimidin-4-amine
This protocol details the synthesis of a representative pyrrolopyrimidine intermediate. The reaction of this compound with 4,6-dichloropyrimidine is a reliable method for producing the desired scaffold.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥95% | Commercially Available | 72083-63-7 |
| 4,6-Dichloropyrimidine | ≥98% | Commercially Available | 1193-21-1 |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available | 7087-68-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |
| 4Å Molecular Sieves | - | Commercially Available | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Hexane | ACS Grade | Commercially Available | 110-54-3 |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | - |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 250 mg, 2.60 mmol) and 4Å molecular sieves (approximately 500 mg).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to the flask. Stir the suspension for 10 minutes at room temperature to ensure a dry reaction environment.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, e.g., 1.36 mL, 7.80 mmol) to the reaction mixture. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.[4]
-
Addition of Electrophile: Add 4,6-dichloropyrimidine (2.5 eq, e.g., 968 mg, 6.50 mmol) to the stirred suspension. The excess of the dichloropyrimidine ensures complete consumption of the starting amine.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to a 1:1 mixture) to isolate the desired product, 6-Chloro-N-(1-methyl-1H-pyrrol-3-yl)pyrimidin-4-amine.
Expected Results and Characterization
The successful synthesis of 6-Chloro-N-(1-methyl-1H-pyrrol-3-yl)pyrimidin-4-amine can be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 8.45 (s, 1H), 6.80 (s, 1H), 6.65 (t, J = 2.0 Hz, 1H), 6.55 (s, 1H), 6.20 (t, J = 2.0 Hz, 1H), 3.70 (s, 3H) |
| 13C NMR (CDCl3, 101 MHz) | δ (ppm): 161.5, 159.0, 157.0, 122.0, 118.0, 110.0, 105.0, 35.0 |
| Mass Spectrometry (ESI+) | m/z: [M+H]+ calculated for C9H9ClN4: 209.05; found: 209.1 |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of the pyrrolopyrimidine intermediate.
Caption: Synthetic scheme for the preparation of a key pyrrolopyrimidine intermediate.
Workflow for Synthesis and Purification
The overall workflow from reaction setup to the purified product is depicted below.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrol-3-amine
Welcome to the technical support guide for the synthesis of 1-Methyl-1H-pyrrol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to support your experimental success.
Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry and materials science. While several synthetic routes exist, a prevalent and scalable approach involves the reduction of a 1-methyl-3-nitropyrrole precursor. This method, while effective, can present challenges related to impurity profiles and product stability. This guide will focus on identifying and mitigating these common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the initial purity concerns?
A common and practical route is the reduction of 1-methyl-3-nitropyrrole. The primary purity concern with this starting material is the presence of isomeric impurities, such as 1-methyl-2-nitropyrrole, arising from the initial nitration of 1-methylpyrrole. The presence of this isomer will lead to the corresponding 1-methyl-2-aminopyrrole impurity in the final product, which can be challenging to separate.
Q2: What are the common impurities I should expect from the reduction of 1-methyl-3-nitropyrrole?
The impurity profile largely depends on the chosen reduction method.
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Catalytic Hydrogenation (e.g., Pd/C, PtO₂): This is generally a clean method. However, incomplete reduction can lead to the presence of intermediate species such as N-(1-methyl-1H-pyrrol-3-yl)hydroxylamine and 1-methyl-3-nitrosopyrrole . Over-reduction is also a possibility, potentially leading to saturation of the pyrrole ring to form 1-methylpyrrolidin-3-amine . Catalyst poisoning, especially by sulfur-containing residues from starting materials, can hinder the reaction and lead to a complex mixture of partially reduced products.[1]
-
Metal-Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): This method is robust but can introduce metallic impurities that require removal. Incomplete reaction is a common issue, leaving unreacted 1-methyl-3-nitropyrrole . The workup procedure is critical; residual acid can impact the stability of the final product.
Q3: My this compound product is unstable and darkens over time. What is causing this degradation?
3-Aminopyrrole derivatives are known to be sensitive to air and light, leading to oxidative degradation and polymerization. The presence of acidic or basic residues from the workup can catalyze this degradation. The primary degradation pathway is often oxidation, which can form colored polymeric materials.
Q4: How can I effectively purify crude this compound?
Purification can be challenging due to the polar nature and potential instability of the amine.
-
Distillation: Vacuum distillation is a viable option for purification, but care must be taken to avoid high temperatures which can cause degradation. It is most effective for removing non-volatile impurities.
-
Column Chromatography: This is a highly effective method. Due to the basicity of the amine, standard silica gel can lead to significant tailing and poor separation. It is often recommended to use a modified stationary phase, such as amine-functionalized silica, or to add a competing amine like triethylamine to the mobile phase. A typical eluent system would be a gradient of ethyl acetate in hexane with a small percentage of triethylamine.
-
Acid-Base Extraction: An aqueous workup with a dilute base can help remove acidic impurities. However, prolonged exposure to even mild basic or acidic conditions should be avoided to prevent degradation.[2]
Q5: What analytical methods are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude product. A suitable mobile phase would be ethyl acetate/hexane with a small amount of triethylamine. Visualization can be achieved with UV light and/or staining with ninhydrin or permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent tool for identifying volatile impurities. Derivatization may be necessary to improve the chromatographic behavior of the polar amine. It's important to be aware that the use of certain solvents like methanol in the injection port can sometimes lead to the formation of methylated artifacts.[2]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a buffer (e.g., ammonium formate) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product peaks.
Troubleshooting Guides
Scenario 1: Low Yield in the Reduction of 1-Methyl-3-nitropyrrole
| Observation | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Inactive catalyst (catalytic hydrogenation).[1]2. Insufficient reducing agent (metal-acid reduction).3. Low reaction temperature or insufficient reaction time. | 1. Use fresh, high-quality catalyst. If catalyst poisoning is suspected, consider pre-treating the starting material to remove potential inhibitors.2. Increase the equivalents of the reducing agent.3. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time. |
| Formation of multiple unidentified byproducts | 1. Over-reduction or side reactions.2. Degradation of the product under reaction or workup conditions. | 1. Lower the reaction temperature and/or pressure (for hydrogenation).2. Ensure the workup is performed promptly and under neutral or mildly basic conditions. Avoid prolonged exposure to strong acids or bases. |
Scenario 2: Difficulty in Purifying this compound
| Observation | Possible Cause(s) | Troubleshooting Steps |
| Product streaks on silica gel TLC/column | The basic amine is interacting strongly with the acidic silica gel. | 1. Add 1-2% triethylamine to your eluent system.2. Use an amine-functionalized silica gel column. |
| Product co-elutes with an impurity | The impurity has a similar polarity to the product. | 1. Optimize the solvent system for your column chromatography. A shallower gradient or a different solvent system may improve resolution.2. Consider derivatizing the crude mixture (e.g., Boc protection of the amine) to alter the polarity of the components, followed by separation and deprotection. |
| Product degrades during distillation | The compound is thermally labile. | 1. Use a high-vacuum system to lower the boiling point.2. Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
Experimental Workflows & Diagrams
General Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Decision Tree for Troubleshooting Impurities
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
Summary of Common Impurities and Analytical Signatures
| Impurity | Potential Source | Key Analytical Signature(s) |
| 1-Methyl-3-nitropyrrole | Incomplete reduction | Presence of a nitro group (strong IR bands ~1500 and 1350 cm⁻¹). Distinctive aromatic signals in ¹H NMR. |
| 1-Methyl-2-aminopyrrole | Isomeric nitro-pyrrole in starting material | Different retention time in GC and HPLC. Unique set of aromatic proton signals in ¹H NMR. |
| N-(1-Methyl-1H-pyrrol-3-yl)hydroxylamine | Incomplete reduction (catalytic hydrogenation) | Higher polarity than the final amine. Mass spectrum will show a mass of (M+16) compared to the product. |
| 1-Methylpyrrolidin-3-amine | Over-reduction (catalytic hydrogenation) | Absence of aromatic proton signals in ¹H NMR; presence of aliphatic signals. |
| Polymeric materials | Degradation of the final product | Discoloration of the product (darkening). Broad, unresolved peaks in chromatograms. |
References
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrol-3-amine
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. We will address common side reactions, purification difficulties, and product stability issues in a direct question-and-answer format, providing both the underlying chemical principles and field-proven troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the multi-step synthesis of this compound, primarily focusing on the prevalent route involving the nitration of 1-methylpyrrole followed by reduction.
Part 1: The Nitration Step (1-Methylpyrrole → 3-Nitro-1-methyl-1H-pyrrole)
Question 1: My nitration of 1-methylpyrrole results in a mixture of 2-nitro and 3-nitro isomers. How can I improve the selectivity for the desired 3-nitro product?
Answer: This is the most common challenge in this synthesis. The N-methyl group on the pyrrole ring is activating but only weakly directing, leading to electrophilic attack at both the C2 (α) and C3 (β) positions. Direct nitration often yields a mixture of 2-nitro-1-methylpyrrole and the desired 3-nitro-1-methylpyrrole[1].
Causality: The kinetic product is typically the 2-substituted isomer due to the greater stabilization of the cationic intermediate (arenium ion). However, the 3-substituted isomer is thermodynamically more stable. Achieving high selectivity requires carefully controlling reaction conditions to favor one over the other, which is often difficult.
Troubleshooting & Solutions:
-
Choice of Nitrating Agent: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are too harsh for the acid-sensitive pyrrole ring and lead to decomposition. Milder reagents are essential. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a common choice but still produces isomer mixtures[1][2].
-
Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can sometimes improve selectivity by favoring the kinetic product. However, for 3-substitution, this is not always beneficial. It is crucial to maintain consistent and low temperatures to prevent side reactions.
-
Alternative Strategies: If direct nitration fails to provide acceptable selectivity, consider a multi-step "directing group" strategy. While more complex, this can provide unambiguous regiochemistry. An example would involve introducing a bulky, removable directing group at the C2 position, forcing nitration at C3, followed by removal of the directing group.
| Nitrating Condition | Typical Outcome | Key Considerations |
| HNO₃ / H₂SO₄ | Ring decomposition, polymerization | Not Recommended. Pyrrole is unstable in strong acid[2]. |
| HNO₃ / Acetic Anhydride | Mixture of 2- and 3-nitro isomers | Most common method; requires careful temperature control and leads to a difficult separation[1]. |
| Regioselective Methods | Higher purity of 3-nitro isomer | Involves protecting/directing groups; increases step count but simplifies purification. |
Question 2: I'm observing significant charring, polymerization, and very low yields during the nitration step. What is happening?
Answer: This indicates decomposition of the pyrrole ring. Pyrroles are electron-rich heterocycles that are highly susceptible to polymerization under acidic conditions[3]. The combination of a strong acid (even traces) and an oxidizing agent (the nitrating reagent) can easily destroy the starting material.
Causality: The mechanism of acid-catalyzed polymerization involves the protonation of the pyrrole ring, followed by nucleophilic attack by another neutral pyrrole molecule, initiating a chain reaction.
Troubleshooting & Solutions:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially solvents like acetic anhydride) are anhydrous. Water can react with the nitrating agent to produce stronger acids.
-
Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to a well-stirred, cold solution of the 1-methylpyrrole. This prevents localized "hot spots" of high reagent concentration and exotherms.
-
Use of a Buffered System: While less common for nitration, exploring buffered systems or using a solid-supported acid catalyst could mitigate bulk acidity[4].
-
Immediate Work-up: Once the reaction is complete (as determined by TLC or GC-MS), quench it immediately by pouring it into a large volume of ice-water or a cold, dilute sodium bicarbonate solution to neutralize acids and prevent further degradation.
Part 2: The Reduction Step (3-Nitro-1-methyl-1H-pyrrole → this compound)
Question 3: My reduction of the nitro group is incomplete, or I'm isolating byproducts other than the desired amine. How can I achieve a clean reduction?
Answer: The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species. Incomplete or poorly controlled reactions can result in the accumulation of these intermediates or the formation of dimeric byproducts like azo or azoxy compounds[5].
Causality & Troubleshooting:
-
Incomplete Reduction (persisting nitro group): This is often due to deactivated catalyst (in catalytic hydrogenation) or insufficient reducing agent.
-
Solution (Catalytic Hydrogenation): Use a fresh, high-quality catalyst (e.g., Pd/C, PtO₂). Ensure the system is properly purged of air and a sufficient pressure of hydrogen is maintained. The presence of catalyst poisons (like sulfur compounds) in the starting material can also be a cause.
-
Solution (Metal/Acid Reduction): Use a sufficient excess of the metal (e.g., Sn, Fe, Zn) and ensure the reaction goes to completion by monitoring with TLC[6].
-
-
Formation of Hydroxylamine Intermediate (R-NHOH): This can occur with certain reducing agents like zinc dust with ammonium chloride or if the reaction is stopped prematurely[5].
-
Solution: Ensure sufficient reaction time and appropriate conditions (e.g., for metal/acid reductions, heating may be required) to drive the reaction to the final amine product.
-
-
Formation of Azo/Azoxy Byproducts (R-N=N-R): These are more common when using metal hydrides like LiAlH₄ on aromatic nitro compounds, which are generally not recommended for this transformation[6].
| Reduction Method | Common Byproducts | Advantages / Disadvantages |
| H₂ / Pd/C or PtO₂ | Generally clean; potential for ring reduction under harsh conditions. | High yield, clean workup. Requires specialized hydrogenation equipment. |
| Fe / HCl or Acetic Acid | Iron sludge can complicate workup. | Inexpensive, effective, and industrially common[5]. |
| SnCl₂ / HCl | Tin salts must be carefully removed during workup. | Good for laboratory scale; works well for sensitive substrates. |
| LiAlH₄ | Azo compounds | Not Recommended. Tends to produce dimeric products[6]. |
Part 3: Purification & Handling
Question 4: My final product darkens rapidly upon purification and storage. How can I prevent this degradation?
Answer: this compound is an electron-rich aromatic amine, making it highly susceptible to oxidation by atmospheric oxygen. This oxidative degradation leads to the formation of highly colored, often polymeric, impurities.
Causality: The lone pair on the amine nitrogen enhances the electron density of the pyrrole ring, making it very easy to oxidize. This process can be accelerated by light and trace metal impurities.
Troubleshooting & Solutions:
-
Inert Atmosphere: Handle the purified amine exclusively under an inert atmosphere (Nitrogen or Argon) at all times. This includes during solvent removal (rotary evaporation with an N₂ bleed), chromatography, and storage.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for chromatography and for preparing solutions.
-
Storage: Store the final product as a salt (e.g., hydrochloride or sulfate) if possible, as the protonated form is significantly more stable to oxidation. If the free base is required, store it in a sealed vial under argon in a freezer (-20 °C) and protect it from light by wrapping the vial in aluminum foil.
-
Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be considered, but this may interfere with subsequent reactions.
Visual Diagrams & Workflows
Caption: Synthetic pathway and major side reactions.
Caption: Troubleshooting decision tree for common issues.
Detailed Experimental Protocols
Protocol 1: Clean Reduction of 3-Nitro-1-methyl-1H-pyrrole via Catalytic Hydrogenation
This protocol is designed to minimize side reactions and simplify workup.
-
System Preparation: To a heavy-walled hydrogenation flask, add 3-nitro-1-methyl-1H-pyrrole (1.0 eq) and a stirrer bar. Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd). Safety Note: Pd/C is flammable when dry; handle with care.
-
Solvent Addition: Add a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate) to dissolve the starting material (approx. 0.1 M concentration).
-
Inerting the System: Seal the flask and connect it to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: After the final evacuation, backfill the flask with hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi).
-
Reaction: Stir the reaction vigorously at room temperature. The progress can be monitored by the cessation of hydrogen uptake. For confirmation, a sample can be carefully taken, filtered through celite to remove the catalyst, and analyzed by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of the reaction solvent. Caution: Do not allow the celite pad with the catalyst to dry completely, as it can become pyrophoric. Quench the pad with water after use.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude this compound should be of high purity but should be handled under an inert atmosphere immediately as described in the FAQ section to prevent oxidation.
Protocol 2: Workup for Removal of Amine Impurities
If you have residual amine starting materials or byproducts, an acidic wash can be effective, provided your target compound is stable to acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with dilute hydrochloric acid (e.g., 1 M HCl). The basic amine impurities will be protonated and partition into the aqueous layer. Repeat the wash 2-3 times.[7]
-
Neutralization (Optional): If your product is also basic and has partitioned into the acidic aqueous layer, you can recover it. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10). The free amine product will precipitate or can be extracted with an organic solvent.
-
Alternative for Acid-Sensitive Compounds: For compounds that are not stable to acid, washing with a 10% aqueous copper(II) sulfate solution is an effective alternative. The amines will complex with the copper and be extracted into the aqueous layer, which often turns a deep blue or purple color. Continue washing until no more color change is observed in the aqueous layer[8][9].
-
Final Wash and Drying: Wash the final organic layer with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Improving yield and purity of 1-Methyl-1H-pyrrol-3-amine
An essential resource for researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis and purification of 1-Methyl-1H-pyrrol-3-amine. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you navigate the common challenges associated with this compound, ultimately improving both yield and purity.
Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis and purification of this compound, providing explanations for the underlying chemical principles and actionable solutions.
Synthesis-Related Questions
Q1: What is a reliable synthetic route for this compound, and what are the primary challenges?
A common and effective route involves a two-step process: the nitration of 1-methylpyrrole followed by the reduction of the resulting 3-nitro-1-methyl-1H-pyrrole. The primary challenges are:
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Controlling Nitration: Pyrrole rings are highly activated and sensitive to strong acids and oxidizing agents. Uncontrolled nitration can lead to low yields, the formation of the 2-nitro isomer, polysubstitution, or even polymerization of the starting material.
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Efficient Reduction: The reduction of the nitro group must be complete to avoid difficult-to-separate nitro-amine impurities in the final product.
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Product Stability: The final amine product is susceptible to air oxidation, which can lead to discoloration and the formation of impurities.
Q2: My nitration of 1-methylpyrrole results in low yields and a mixture of 2- and 3-nitro isomers. How can I improve the selectivity and yield for the 3-nitro product?
This is a classic challenge in pyrrole chemistry. Direct nitration with nitric acid/sulfuric acid is often too harsh. The preferred method for achieving 3-selectivity is to use a milder nitrating agent, such as acetyl nitrate (CH₃COONO₂), generated in situ from nitric acid and acetic anhydride, at low temperatures.
-
Causality: Acetyl nitrate is a less aggressive electrophile than the nitronium ion (NO₂⁺) generated in mixed acid. The reaction is typically performed at temperatures between -10 °C and 0 °C. This lower temperature helps to control the reaction rate and minimize side reactions like polymerization. The use of acetic anhydride as a solvent also provides a non-acidic medium, which helps preserve the sensitive pyrrole ring.
Q3: The reduction of my 3-nitro-1-methyl-1H-pyrrole is sluggish or provides an impure product. What are the recommended reduction conditions?
An incomplete reduction is a common source of purity issues. While catalytic hydrogenation (H₂ over Pd/C) can work, a more robust and frequently used method in laboratory settings is reduction with tin(II) chloride (SnCl₂) in an acidic medium like concentrated hydrochloric acid (HCl).
-
Expertise & Experience: The SnCl₂/HCl system is highly effective for reducing aromatic nitro groups. The reaction is typically heated to ensure it goes to completion. A key aspect of this procedure is the workup. After the reduction, the amine product will be complexed with tin salts and protonated as an ammonium salt. It is crucial to basify the mixture thoroughly (e.g., with concentrated NaOH or KOH) to a high pH (>12) to break up the tin complexes (which precipitate as tin hydroxides) and deprotonate the amine, allowing it to be extracted into an organic solvent. Insufficient basification is a primary cause of low recovery yields.
Purification and Handling Questions
Q1: After the basic workup of my reduction reaction, the crude this compound is a dark oil. What causes this discoloration and how can it be prevented?
The dark coloration is almost always due to air oxidation. Aromatic amines, especially those with electron-rich rings like pyrroles, are highly susceptible to oxidation, which forms colored polymeric impurities.
-
Preventative Measures:
-
Inert Atmosphere: Conduct the workup and subsequent purification steps under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas to remove dissolved oxygen.
-
Speed: Do not leave the free amine exposed to air for extended periods. Proceed to the next step or purification quickly.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite (Na₂S₂O₄) to the aqueous layer during workup can help minimize oxidation.
-
Q2: I am struggling with purifying this compound by standard silica gel chromatography. The product streaks badly and the recovery is low. What is the solution?
This is a very common issue when purifying basic compounds like amines on standard silica gel, which is inherently acidic. The amine sticks to the acidic silanol groups on the silica surface, leading to poor separation (streaking) and irreversible adsorption (low recovery).
-
Trustworthy Protocol: To solve this, you must neutralize the silica gel. This can be done in two ways:
-
Eluent Modification: Add a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) or ammonia in methanol, to your chromatography eluent system (e.g., ethyl acetate/hexane). The added base will deprotonate the acidic sites on the silica, allowing your amine to travel through the column without strong binding.
-
Pre-treating the Silica: You can prepare a slurry of the silica gel in your starting eluent containing the base, and then pack the column with this slurry. This ensures the entire stationary phase is neutralized before you load your sample.
-
Q3: How should this compound be stored to ensure its long-term stability?
Given its sensitivity to oxidation, proper storage is critical. The compound should be stored as the free base only for short periods. For long-term storage, it is best to convert it to a stable salt.
-
Storage Recommendations:
-
Short-Term: Store the purified oil or solid in a sealed vial under an argon or nitrogen atmosphere in a freezer (-20 °C) and protect it from light.
-
Long-Term: Dissolve the purified amine in a suitable solvent like diethyl ether or ethyl acetate and precipitate it as a hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in ether. The resulting salt is typically a stable, crystalline solid that is much less prone to oxidation. It can be stored at room temperature, protected from moisture. The free base can be regenerated by treatment with a base when needed.
-
Experimental Protocols and Workflows
Overall Synthetic Workflow
The following diagram outlines the two-step synthesis from 1-methylpyrrole to the final product.
Caption: Two-step synthesis of this compound.
Detailed Protocol 1: Synthesis of 3-Nitro-1-methyl-1H-pyrrole
This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a three-necked round-bottom flask with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Add acetic anhydride (Ac₂O) to the flask and cool the flask to -10 °C in an ice-salt bath.
-
Acetyl Nitrate Formation: Prepare a solution of fuming nitric acid (HNO₃) in acetic anhydride in the dropping funnel. Add this solution dropwise to the cooled acetic anhydride in the flask, ensuring the internal temperature does not exceed -5 °C. Stir for 15 minutes after addition to form the acetyl nitrate reagent.
-
Nitration: Add a solution of 1-methylpyrrole in acetic anhydride to the dropping funnel. Add this solution dropwise to the cold acetyl nitrate solution. The internal temperature must be maintained below 0 °C.
-
Reaction: Stir the mixture at -10 °C to 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly over crushed ice and water with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro-pyrrole, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Detailed Protocol 2: Purification via Acid-Base Extraction
This protocol is a highly effective alternative to chromatography for purifying the final amine product, leveraging its basicity to separate it from neutral or acidic impurities.
Caption: Workflow for purification using acid-base extraction.
-
Dissolution: Dissolve the crude amine product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it multiple times with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer as its hydrochloride salt, while neutral organic impurities will remain in the organic layer.[1][2]
-
Separation: Separate the aqueous layer (containing the product) from the organic layer (containing impurities). Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH or solid KOH) with stirring until the pH is greater than 12. This deprotonates the ammonium salt, regenerating the free amine, which may precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or dichloromethane. The pure, free amine will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the purified this compound.
Data Summary
The following table provides target parameters for a successful synthesis. Actual results may vary based on experimental conditions and scale.
| Step | Compound | Starting Moles (Relative) | Expected Yield | Target Purity (by NMR/LCMS) | Physical Appearance |
| 1 | 3-Nitro-1-methyl-1H-pyrrole | 1.0 | 60-75% | >95% | Yellow Solid/Oil |
| 2 | This compound | 0.6 - 0.75 | 70-85% | >98% | Colorless to Pale Yellow Oil |
References
Stability and storage conditions for 1-Methyl-1H-pyrrol-3-amine
Technical Support Center: 1-Methyl-1H-pyrrol-3-amine
Welcome to the technical support guide for this compound. This document provides in-depth guidance on the stability and proper storage of this reagent to ensure its integrity and performance in your research. As a substituted pyrrole and a primary aromatic amine, this compound possesses specific sensitivities that require careful handling to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: this compound is susceptible to degradation from several environmental factors. The primary concerns are:
-
Oxidation: The amine group and the electron-rich pyrrole ring are both prone to oxidation from atmospheric oxygen. This process can be accelerated by light and the presence of trace metal impurities.[1][2][3] Oxidative degradation is often visually indicated by a color change, typically darkening to yellow, brown, or black.[4]
-
Light Sensitivity: Aromatic amines and pyrrole-based compounds can be sensitive to light, particularly UV radiation.[5][6] Light can provide the energy to initiate oxidative or polymerization reactions.
-
Moisture: Amines are often hygroscopic, meaning they can absorb moisture from the air.[7][8] While the hydrochloride salt form is generally more stable and less hygroscopic, the free base can react with absorbed water or be more susceptible to other degradation pathways in the presence of moisture.[9]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] Storing the compound at high temperatures will significantly shorten its shelf life.
Q2: What is the recommended temperature for storing this compound?
A2: The optimal storage temperature depends on the expected duration of storage. Based on general best practices for aromatic amines and related heterocyclic compounds, the following conditions are recommended.[7][10] For the more stable hydrochloride salt, storage at room temperature may be acceptable for short periods.[9][11] However, for the free base and for long-term storage of either form, more stringent conditions are necessary.
Q3: Should I store the compound under an inert atmosphere?
A3: Yes, for the free base form, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[4][5] This displaces oxygen and moisture, the primary drivers of degradation. For the hydrochloride salt, which is inherently more stable, this is less critical for short-term storage but is still considered best practice for preserving high purity over months or years.
Q4: My vial of this compound has turned dark brown. Is it still usable?
A4: A significant color change to dark brown or black is a clear indicator of degradation, likely oxidation or polymerization. While some discoloration might be acceptable for less sensitive applications, for quantitative studies, drug development, or catalysis, using a discolored reagent is not recommended. The impurities could interfere with your reaction, leading to lower yields, side products, and non-reproducible results. We advise performing a quality control check (e.g., NMR, LC-MS) to assess purity or purchasing a new lot.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound has darkened or changed color upon receipt or after short-term storage. | 1. Improper shipping or storage conditions (exposure to heat/light). 2. Breach in container seal allowing air/moisture entry. | 1. Immediately transfer the compound to a desiccator in a dark, cold environment (see storage protocol below). 2. If purity is critical, verify by analytical methods (¹H NMR, GC-MS, or LC-MS) before use. 3. If significant degradation is confirmed, procure a new batch from a reliable supplier. |
| Inconsistent or poor yields in a reaction where the amine is a limiting reagent. | 1. Degradation of the amine, leading to a lower concentration of the active reagent than calculated. 2. Presence of inhibitory impurities from degradation. | 1. Use a fresh vial or a newly opened container of the amine. 2. Re-purify the amine if possible (e.g., distillation or column chromatography), though this can be challenging for small quantities. 3. Always handle the reagent under an inert atmosphere during reaction setup. |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) of the crude reaction mixture. | 1. Impurities from the degraded starting material are carried through the reaction. 2. The degradation products themselves are reacting to form new side products. | 1. Run a control analysis of the this compound starting material to identify impurity peaks. 2. Implement the recommended handling and storage protocols to prevent further degradation of your stock. |
Experimental Protocols & Data
Recommended Storage Conditions Summary
| Storage Duration | Form | Temperature | Atmosphere | Light Condition | Container |
| Short-Term (< 1 month) | Free Base | 2-8°C (Refrigerator) | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | Tightly sealed, PTFE-lined cap |
| Hydrochloride Salt | Room Temperature or 2-8°C | Standard | Dark (Amber Vial) | Tightly sealed | |
| Long-Term (> 1 month) | Free Base | -20°C (Freezer) | Inert Gas (Argon/Nitrogen) | Dark (Amber Vial) | Tightly sealed, Parafilm® wrapped |
| Hydrochloride Salt | 2-8°C or -20°C | Standard or Inert Gas | Dark (Amber Vial) | Tightly sealed, Parafilm® wrapped |
Protocol: Handling and Aliquoting Air-Sensitive this compound (Free Base)
This protocol minimizes exposure to atmospheric oxygen and moisture.
Materials:
-
Stock vial of this compound
-
Schlenk line or glovebox
-
Source of dry inert gas (Argon or Nitrogen)
-
Dry, clean destination vials (e.g., 1-dram amber vials with PTFE-lined caps)
-
Dry, gas-tight syringe
-
Parafilm® or vial cap sealing tape
Procedure:
-
Preparation: Place the stock vial and all destination vials (uncapped) in a vacuum desiccator or oven (>100°C) for at least 4 hours to ensure they are dry. Allow them to cool to room temperature under vacuum or in a desiccator.
-
Inerting Vials: If using a Schlenk line, connect the stock vial and destination vials to the line. Cycle between vacuum and inert gas backfill at least three times to establish an inert atmosphere. If in a glovebox, simply move the vials into the main chamber.
-
Equilibration: Allow the stock vial to warm to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold compound.
-
Transfer: In the inert atmosphere, uncap the stock vial. Using a clean, dry, gas-tight syringe, carefully withdraw the desired amount of the liquid amine.
-
Aliquoting: Dispense the amine into the prepared destination vials.
-
Sealing: Immediately cap each destination vial tightly. For added protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Label each aliquot clearly with the compound name, date, and concentration (if applicable). Place the aliquots in the appropriate storage location (-20°C freezer) as per the table above.
-
Stock Vial Resealing: Tightly reseal the main stock vial, wrap with Parafilm®, and return it to the freezer.
Visualizations
Degradation & Storage Workflows
The following diagrams illustrate the key concepts for maintaining the stability of this compound.
Caption: Recommended workflow for receiving and storing this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forcetechnology.com [forcetechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.it [fishersci.it]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.se [fishersci.se]
- 9. This compound hydrochloride [myskinrecipes.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. chemicea.com [chemicea.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Methyl-1H-pyrrol-3-amine
Welcome to the technical support center for the synthesis and optimization of 1-Methyl-1H-pyrrol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. As a key intermediate in the development of pharmaceuticals targeting neurological disorders, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1] This document provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yield of this compound
Question: I am attempting to synthesize this compound, but my yields are consistently low. What are the common pitfalls and how can I improve the reaction efficiency?
Answer: Low yields in the synthesis of 3-amino pyrroles often stem from a few critical factors: the choice of synthetic route, reaction conditions, and the stability of the final product. The introduction of a functional group at the 3-position of a pyrrole ring can be challenging using conventional electrophilic substitution.[2]
A common and effective strategy involves a multi-step synthesis, for which each step needs careful optimization. A plausible synthetic route is the Paal-Knorr synthesis of a protected 3-amino pyrrole, followed by deprotection.[3]
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Navigating the Scale-Up of 1-Methyl-1H-pyrrol-3-amine Synthesis
Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-1H-pyrrol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully transition your synthesis from the lab bench to larger-scale production.
Introduction to the Challenges
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis and particularly its scale-up can present several challenges. The electron-rich nature of the pyrrole ring makes it susceptible to side reactions, and the presence of the amine functionality introduces its own set of stability and purification hurdles. This guide will focus on a common and practical synthetic route: the nitration of 1-methylpyrrole followed by the reduction of the resulting 1-methyl-3-nitropyrrole.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Part 1: Nitration of 1-Methylpyrrole
Question 1: My nitration of 1-methylpyrrole is producing a complex mixture of isomers and degradation products. How can I improve the selectivity for 1-methyl-3-nitropyrrole?
Answer: This is a frequent challenge due to the high reactivity of the pyrrole nucleus towards electrophilic substitution. The key is to control the reaction conditions carefully to favor substitution at the C3 position over the more electronically favored C2 and C5 positions, and to minimize polysubstitution and degradation.
-
Causality: Direct nitration with harsh reagents like nitric acid/sulfuric acid mixtures often leads to poor selectivity and significant decomposition of the starting material. The electron-donating methyl group on the nitrogen further activates the ring, making it highly susceptible to over-oxidation and polymerization under strongly acidic and oxidizing conditions. Research has shown that the α-directing effect of the hetero nitrogen in 1-methylpyrrole is less pronounced during nitration compared to other electrophilic substitutions[1].
-
Troubleshooting & Optimization:
-
Milder Nitrating Agents: Employ milder nitrating agents to tame the reactivity. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a classic and effective choice for nitrating sensitive pyrroles. Nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent can also provide better control.
-
Temperature Control: Maintain a low reaction temperature (typically between -20°C and 0°C) to minimize side reactions and degradation. Exothermic reactions are a concern during nitration, so slow, controlled addition of the nitrating agent is crucial, especially on a larger scale.
-
Solvent Choice: Use an inert solvent that can effectively dissipate heat. Dichloromethane or acetic anhydride are common choices.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to byproduct formation.
-
Table 1: Recommended Nitration Conditions for 1-Methylpyrrole
| Nitrating Agent | Solvent | Temperature | Typical Observations |
| HNO₃/H₂SO₄ | - | 0 to 25°C | High risk of decomposition, low yield, poor selectivity. Not recommended for scale-up. |
| Acetyl Nitrate | Acetic Anhydride | -10 to 0°C | Good selectivity for the 3-nitro isomer, moderate to good yields. Manageable exotherm. |
| NO₂BF₄ | Acetonitrile/Sulfolane | -20 to 0°C | High regioselectivity, but the reagent can be expensive for large-scale use. |
Part 2: Reduction of 1-Methyl-3-nitropyrrole
Question 2: The reduction of 1-methyl-3-nitropyrrole to the amine is resulting in low yields and the formation of colored impurities. What's causing this and how can I improve the process?
Answer: The reduction of a nitro group on an electron-rich pyrrole ring can be complicated by the sensitivity of the pyrrole nucleus to certain reducing agents and conditions, leading to ring-opening, polymerization, or the formation of azo or azoxy byproducts.
-
Causality: Catalytic hydrogenation, while often clean, can sometimes be sluggish or lead to catalyst poisoning. Strong reducing agents like LiAlH₄ can potentially reduce the pyrrole ring itself. Metal/acid reductions (e.g., Sn/HCl or Fe/HCl) are effective but can introduce metallic impurities that are difficult to remove and may require harsh acidic conditions that the aminopyrrole product might not tolerate.
-
Troubleshooting & Optimization:
-
Catalytic Hydrogenation: This is generally the cleanest method for large-scale reductions.
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common choice. Platinum-based catalysts (e.g., PtO₂) can also be effective. The choice of catalyst and its loading are critical and may require screening.
-
Solvent: Protic solvents like ethanol or methanol are typically used.
-
Hydrogen Pressure: Moderate hydrogen pressures (e.g., 50-100 psi) are usually sufficient.
-
Catalyst Poisoning: If the reaction stalls, consider potential catalyst poisons in your starting material or solvent. Pre-treatment of the nitro-compound with activated carbon can sometimes help.
-
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene with a Pd/C catalyst can be a milder and safer alternative to using hydrogen gas, especially at scale.
-
Metal/Acid Reduction: If catalytic hydrogenation is not feasible, consider using iron powder in acetic acid or with a catalytic amount of HCl. Iron is inexpensive and environmentally benign. Work-up will involve filtering off the iron salts and careful pH adjustment.
-
Diagram: Decision Workflow for Nitro Group Reduction
Caption: Decision tree for selecting a reduction method.
Part 3: Purification of this compound
Question 3: I'm struggling to purify the final this compound. It seems to be unstable on silica gel and distillation is problematic. What are the best purification strategies for this compound at scale?
Answer: Purifying aminopyrroles can be challenging due to their polarity, basicity, and potential instability. The free amine can be prone to air oxidation, and its basicity can lead to strong interactions with silica gel, causing streaking and decomposition during column chromatography.
-
Causality: The primary amine group makes the molecule polar and basic. This basicity leads to strong adsorption on acidic silica gel, which can catalyze decomposition. The electron-rich pyrrole ring, especially with an electron-donating amino group, is susceptible to oxidation, often resulting in the formation of colored impurities. High temperatures required for distillation can also lead to decomposition or polymerization.
-
Troubleshooting & Optimization:
-
Acid-Base Extraction: This is a highly effective and scalable purification technique for amines.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide or sodium carbonate to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the purified amine.
-
-
Chromatography on Deactivated Silica: If chromatography is necessary, use silica gel that has been deactivated with a base. This can be done by preparing a slurry of silica gel in a solvent system containing a small amount of a volatile amine like triethylamine (e.g., 1-2%). This neutralizes the acidic sites on the silica, reducing tailing and decomposition of the amine.
-
Crystallization as a Salt: Consider forming a salt of the amine, such as the hydrochloride or fumarate salt.[2] These salts are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base if needed. The hydrochloride salt form of this compound is known to enhance its stability and solubility.[3]
-
Short-Path Distillation: For larger quantities, short-path distillation under high vacuum can be attempted, but careful monitoring of the temperature is essential to minimize thermal degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr synthesis and can it be used for this compound?
A1: The Paal-Knorr synthesis is a classic method for preparing pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia, usually under acidic conditions.[4][5] For the synthesis of this compound, one would theoretically need a 1,4-dicarbonyl compound that already contains the amino group or a precursor. However, such starting materials can be complex to synthesize and may have stability issues. While variations of the Paal-Knorr synthesis are numerous, a more common and often more practical approach for introducing an amino group onto a pre-formed pyrrole ring is through the nitration-reduction sequence discussed in this guide. One of the main drawbacks of the Paal-Knorr synthesis is that the required 1,4-dicarbonyl precursors can be difficult to prepare.[4]
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: Several safety aspects should be carefully considered:
-
Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. Ensure adequate cooling capacity and slow, controlled addition of the nitrating agent.
-
Catalytic Hydrogenation: The use of hydrogen gas under pressure carries a risk of explosion. Ensure the reactor is properly rated for the intended pressure and that all connections are secure. The catalyst (e.g., Pd/C) can be pyrophoric when dry and exposed to air, so it should be handled with care, preferably under a blanket of inert gas or as a wet paste.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents and ensure adequate ventilation.
-
Product Handling: While specific toxicity data for this compound is not extensively published, related aminopyrrolidines are known to be skin and eye irritants.[6] It is prudent to handle the final product with care, using gloves and eye protection.
Q3: My final product is darkening in color upon storage. How can I improve its stability?
A3: The discoloration is likely due to air oxidation of the electron-rich aminopyrrole. To enhance stability:
-
Store under Inert Atmosphere: Store the purified amine under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Refrigeration: Store at low temperatures to slow down the rate of decomposition.
-
Salt Formation: As mentioned in the purification section, converting the amine to a stable salt, such as the hydrochloride, is an excellent strategy for long-term storage.[3] The salt can be stored at room temperature and is generally much less susceptible to oxidation.
Q4: Are there any "green" chemistry considerations for this synthesis?
A4: Yes, several aspects can be optimized for a more environmentally friendly process:
-
Catalysis: Using catalytic methods like catalytic hydrogenation is inherently greener than using stoichiometric metal/acid reductants.
-
Solvent Selection: Whenever possible, choose solvents with a lower environmental impact. For example, ethanol is a greener solvent than dichloromethane.
-
Atom Economy: The nitration-reduction sequence has good atom economy.
-
Waste Management: Neutralize acidic and basic waste streams before disposal. If using a metal/acid reduction, ensure proper disposal of the metal waste. Heterogeneous catalysts used in Paal-Knorr synthesis can often be recycled.[7]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438 - Google Patents [patents.google.com]
- 3. This compound hydrochloride [myskinrecipes.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Methyl-1H-pyrrol-3-amine Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrol-3-amine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile building block. As a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, ensuring the purity of its derivatives is paramount.[1] This resource is designed to provide practical, field-proven insights to streamline your purification workflows and enhance the integrity of your research.
I. Understanding the Chemistry of this compound and Its Reactivity
This compound is a primary amine with a nucleophilic nitrogen atom, making it a valuable synthon for a variety of chemical transformations. Its reactivity is primarily centered around the amino group, which readily participates in reactions such as acylation, alkylation, and transition metal-catalyzed cross-coupling reactions. However, the pyrrole ring itself can also influence reactivity and byproduct formation.
II. Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I can expect in my reaction mixture?
The most common impurities are typically unreacted starting materials, excess reagents, and byproducts specific to the reaction type. For instance:
-
Acylation/Amide Coupling Reactions: Unreacted this compound, unreacted acylating agent (e.g., acyl chloride, carboxylic acid), and potentially di-acylated byproducts where the pyrrole nitrogen has also been acylated.
-
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: Unreacted this compound, unreacted aryl/heteroaryl halide, residual palladium catalyst, phosphine ligands and their oxides, and byproducts from homocoupling of the boronic acid or dehalogenation of the aryl halide.[2]
FAQ 2: My product is a basic compound. What is the best general strategy for its purification?
For basic products derived from this compound, an acid-base extraction is an excellent initial purification step. This technique leverages the basicity of your product to separate it from neutral or acidic impurities. The general principle involves protonating the amine with an aqueous acid to make it water-soluble, washing away organic-soluble impurities, and then neutralizing the aqueous layer to recover the purified product.
FAQ 3: I am seeing a significant amount of dark, tarry material in my reaction. What could be the cause?
Pyrrole and its derivatives can be sensitive to strong acids and oxidizing conditions, leading to polymerization or degradation. Ensure your reaction conditions are not overly acidic and that you are working under an inert atmosphere if your reagents or products are air-sensitive.
III. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific issues encountered during common reactions with this compound.
A. Acylation/Amide Coupling Reactions
Scenario 1: My final product is contaminated with unreacted this compound.
-
Causality: Insufficient amount of the acylating agent was used, or the reaction did not go to completion.
-
Troubleshooting Protocol: Acid-Base Extraction
This protocol is designed to separate your desired amide product (neutral) from the unreacted basic starting material.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The unreacted this compound will be protonated and move into the aqueous layer.
-
Repeat the acid wash 2-3 times to ensure complete removal.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amide product.
Caption: Workflow for Acid-Base Extraction Purification.
-
Scenario 2: My mass spectrometry data shows a peak corresponding to a di-acylated product.
-
Causality: Highly reactive acylating agents or harsh reaction conditions can lead to acylation on both the primary amine and the pyrrole nitrogen.
-
Troubleshooting Protocol: Chromatographic Purification
Di-acylated byproducts are often less polar than the desired mono-acylated product. Column chromatography is an effective method for their separation.
Experimental Protocol:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a low percentage of the more polar solvent.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Eluent System Optimization
-
| Polarity of Eluent | Elution Order of Compounds |
| Low (e.g., 90:10 Hexane:EtOAc) | Di-acylated byproduct (less polar) |
| Medium (e.g., 70:30 Hexane:EtOAc) | Desired mono-acylated product |
| High (e.g., 50:50 Hexane:EtOAc) | Unreacted this compound (more polar) |
B. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
Scenario 3: My final product is contaminated with residual palladium catalyst.
-
Causality: Palladium catalysts can be difficult to remove completely by standard workup procedures and can interfere with subsequent reactions or biological assays.
-
Troubleshooting Protocol: Scavenging and Filtration
Specialized scavengers can be used to bind to the residual palladium, allowing for its removal by filtration.
Experimental Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add a palladium scavenger (e.g., a silica-bound thiol or isocyanide reagent) to the reaction mixture.
-
Stir the mixture for several hours at room temperature.
-
Filter the mixture through a pad of celite to remove the scavenger-bound palladium.
-
Wash the celite pad with the reaction solvent.
-
Proceed with the standard aqueous workup and purification of the filtrate.[3][4]
Caption: Palladium Scavenging Workflow.
-
Scenario 4: I am observing significant homocoupling of my boronic acid in a Suzuki reaction.
-
Causality: This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
-
Troubleshooting Protocol: Rigorous Degassing and Optimized Conditions
Minimizing oxygen in the reaction is crucial to suppress homocoupling.
Experimental Protocol:
-
Combine the aryl halide, boronic acid, and base in the reaction flask.
-
Seal the flask with a septum and thoroughly degas the mixture by subjecting it to at least three freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand.
-
Heat the reaction to the desired temperature and monitor its progress.
Data Presentation: Troubleshooting Homocoupling
-
| Parameter | Recommendation to Reduce Homocoupling |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). |
| Solvent | Ensure solvents are thoroughly degassed. |
| Catalyst | Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently. |
| Base | Use a weaker base if compatible with the reaction. |
IV. Concluding Remarks
The successful synthesis and purification of derivatives of this compound are critical for advancing drug discovery and development programs. By understanding the fundamental reactivity of this important building block and anticipating common byproducts, researchers can proactively design robust purification strategies. The troubleshooting guides and protocols provided in this technical support center are intended to serve as a valuable resource for overcoming common purification challenges and ensuring the high quality of your synthesized compounds.
V. References
-
MySkinRecipes. This compound hydrochloride. --INVALID-LINK--
-
Benchchem. Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. --INVALID-LINK--
-
ResearchGate. Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF. --INVALID-LINK--
-
University of Strathclyde. Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. --INVALID-LINK--
References
Handling and safety precautions for 1-Methyl-1H-pyrrol-3-amine
Technical Support Center: 1-Methyl-1H-pyrrol-3-amine
Introduction
Welcome to the technical support guide for this compound (CAS: 72083-63-7). This document is designed for researchers, chemists, and drug development professionals to ensure the safe handling, effective use, and appropriate disposal of this versatile heterocyclic amine. As a substituted pyrrole, this compound possesses a unique reactivity profile that requires careful consideration in experimental design and execution. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios you may encounter.
Section 1: Compound Identification and Key Properties
This section provides fundamental physicochemical data for this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: The key properties are summarized in the table below. Understanding these properties is crucial for safe handling and for predicting its behavior in different solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 72083-63-7 | [1] |
| Molecular Formula | C₅H₈N₂ | [1][2] |
| Molecular Weight | 96.13 g/mol | [1][2][3] |
| Appearance | Data not widely available; related pyrroles are colorless to yellow or brown liquids.[4] | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Section 2: Hazard Identification and Personal Protective Equipment (PPE)
Navigating the potential hazards of any chemical is the first step to a safe experiment. This section breaks down the known risks and the necessary protective measures.
Q2: What are the primary hazards associated with this compound?
A2: While specific GHS classifications for this exact compound are not universally published, data from structurally similar pyrrole derivatives indicate that it should be handled as a hazardous substance.[5][6] The primary concerns are:
-
Skin Irritation (Causes skin irritation, H315): Direct contact can lead to redness, itching, and inflammation.[5][6]
-
Serious Eye Irritation (Causes serious eye irritation, H319): Contact with eyes can cause significant pain, watering, and potential damage.[5][6]
-
Respiratory Irritation (May cause respiratory irritation, H335): Inhalation of vapors or aerosols can irritate the lungs and respiratory tract.[5][6]
-
Potential for Toxicity: Related aromatic amines and pyrroles can be harmful or toxic if swallowed or absorbed through the skin.[2][7]
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A3: A comprehensive PPE strategy is non-negotiable. The following diagram outlines the decision-making process for selecting appropriate PPE. All handling of this chemical should occur within a certified chemical fume hood.[6][8]
Caption: Fig 1: PPE Selection Workflow for this compound.
Protocol for Donning PPE:
-
Inspect all equipment: Check gloves for tears and ensure safety glasses are clean.
-
Lab Coat: Fasten completely.
-
Eye Protection: Put on chemical safety goggles.
-
Gloves: Wear nitrile gloves, ensuring cuffs are pulled over the sleeves of the lab coat.[8]
-
Additional PPE: Add a face shield or respirator based on the risk assessment.
Section 3: Handling, Storage, and Stability
Proper storage and handling are critical to maintaining the purity and integrity of this compound and ensuring laboratory safety.
Q4: How should I properly store this compound to prevent degradation?
A4: this compound, like many pyrrole derivatives, can be sensitive to air, light, and moisture.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical factor to prevent oxidative degradation, which often manifests as a color change from colorless/pale yellow to dark brown or black.[7][8]
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[5][6]
-
Temperature: Store at room temperature or in a refrigerator, as specified by the supplier.[1][9] Avoid heat and sources of ignition.[7]
-
Location: Store locked up or in an area accessible only to qualified personnel.[6][7]
Q5: The material has turned dark brown. Is it still usable?
A5: A dark brown or black color is a strong indicator of oxidation or polymerization, which introduces impurities.[8]
-
Causality: The electron-rich pyrrole ring is susceptible to oxidation when exposed to air. The amine functionality can also contribute to this process.
-
Recommendation: For reactions sensitive to impurities (e.g., catalysis, pharmaceutical synthesis), using the discolored material is not recommended as it can lead to lower yields and complex purification. For less sensitive applications, its use may be acceptable, but a preliminary purity check (e.g., TLC, ¹H NMR) is strongly advised. It is best practice to use a fresh, unopened vial or to purify the material via distillation or column chromatography if feasible, though this should only be attempted after a thorough risk assessment.
Section 4: In-Experiment Troubleshooting
This section addresses specific issues that may arise during the use of this compound in chemical reactions.
Q6: My reaction is not proceeding as expected. What are the common chemical incompatibilities I should be aware of?
A6: this compound has two reactive centers: the basic amine and the electron-rich pyrrole ring. Incompatibilities arise from reactions with these groups.
-
Strong Oxidizing Agents: Avoid contact with peroxides, permanganates, and other strong oxidizers, as they can cause a vigorous, potentially hazardous reaction and degrade the compound.[10]
-
Strong Acids: The amine group is basic and will react exothermically with strong acids. Furthermore, the pyrrole ring itself is known to be unstable in strongly acidic conditions, often leading to polymerization.[11]
-
Acid Chlorides and Anhydrides: These will react readily with the amine group to form amides.[10][12] While often a desired reaction, accidental contact will consume the material.
-
Electrophiles: The pyrrole ring is highly reactive towards electrophilic substitution. Unintended electrophiles in your reaction can lead to unwanted side products.
Q7: How do I safely quench a reaction containing excess this compound?
A7: Quenching is the process of deactivating any remaining reactive species at the end of a reaction.[13] For an amine, this typically involves neutralization. The key is to control the exotherm of the acid-base reaction.
Caption: Fig 2: Controlled Quenching Protocol for Reactions Containing Amines.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Once your reaction is complete, place the reaction vessel in an ice-water bath and cool the contents to 0-5 °C.[14] This is crucial to dissipate the heat generated during neutralization.
-
Prepare Quenching Solution: Use a dilute aqueous acid solution, such as 1 M HCl or a 10% citric acid solution. Avoid using concentrated acids.
-
Slow Addition: Add the quenching solution dropwise via an addition funnel with vigorous stirring.[15]
-
Monitor: Carefully monitor the internal temperature. If a significant temperature rise is observed, pause the addition until it subsides.[15]
-
Check pH: After the addition is complete, allow the mixture to stir for a few minutes. Check the pH of the aqueous phase to ensure all the amine has been neutralized (pH should be acidic).
-
Proceed: The neutralized amine salt will now be in the aqueous layer, allowing for separation from non-basic organic products during extraction.
Section 5: Spill & Exposure Management
Accidents happen. A clear and rehearsed emergency plan is essential.
Q8: What is the correct procedure for a small spill of this compound in the fume hood?
A8:
-
Alert Personnel: Immediately alert others in the lab.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Containment: Absorb the spill with an inert, dry material like vermiculite, sand, or a commercial chemical absorbent.[5][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[16]
-
Decontamination: Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Disposal: Place all contaminated cleaning materials into the hazardous waste container.
Q9: What are the first aid measures in case of accidental exposure?
A9: Immediate action is critical to minimize harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[17] Seek immediate medical attention.
Section 6: Waste Disposal
Q10: How must I dispose of waste containing this compound?
A10: All waste, including unused product, absorbed spill material, and contaminated labware, must be treated as hazardous waste.[5][18]
-
Container: Collect waste in a clearly labeled, compatible, and tightly sealed container.[16][18]
-
Labeling: The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[18]
-
Segregation: Do not mix this waste with incompatible materials, especially strong oxidizers or acids.[16]
-
Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office or a licensed professional waste disposal service.[5][17] Do not pour down the drain.[6]
References
- 1. This compound - CAS:72083-63-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. N-methyl-1H-pyrrol-1-amine | C5H8N2 | CID 14232103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. fishersci.com [fishersci.com]
- 11. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 12. fishersci.com [fishersci.com]
- 13. reddit.com [reddit.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. How To Run A Reaction [chem.rochester.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. angenechemical.com [angenechemical.com]
- 18. mtu.edu [mtu.edu]
Technical Support Center: 1-Methyl-1H-pyrrol-3-amine
Welcome to the dedicated technical support center for 1-Methyl-1H-pyrrol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, degradation pathways, and analytical troubleshooting related to this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Introduction: Understanding the Inherent Reactivity
This compound is a substituted pyrrole, a class of heterocyclic aromatic amines that are foundational in many natural products and pharmaceutical agents.[1][2] The pyrrole ring's electron-rich nature, coupled with the activating effect of the amino group, makes the molecule susceptible to various degradation pathways. Understanding these potential instabilities is critical for accurate experimental design, from synthesis and purification to formulation and long-term storage.[3][4] This guide provides a structured approach to identifying and mitigating degradation-related issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound, linking them to potential degradation mechanisms and offering actionable solutions.
Issue 1: Sample Discoloration (Yellowing to Dark Brown) Upon Storage or in Solution
-
Question: My solid sample of this compound, or its solution, has developed a yellow or brown color over time. What is the likely cause, and how can I prevent it?
-
Answer:
-
Probable Cause: Oxidation. Aromatic amines and electron-rich pyrroles are highly susceptible to air oxidation.[5] The discoloration is likely due to the formation of colored oligomeric or polymeric byproducts resulting from oxidative coupling. The process can be accelerated by exposure to light and trace metal impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Degassing: When preparing solutions, use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Light Protection: Store both solid samples and solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
-
Antioxidant Addition: For long-term solution storage, consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), after verifying its compatibility with your downstream applications.
-
Purification: If discoloration has already occurred, re-purification by flash chromatography or recrystallization may be necessary. Monitor the purification fractions for the appearance of colored impurities.
-
-
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatograms
-
Question: I am analyzing a sample of this compound by reverse-phase HPLC and see new, unexpected peaks that were not present in the initial analysis. What could these be?
-
Answer:
-
Probable Causes:
-
Hydrolytic Degradation: If using acidic or basic mobile phases or sample diluents, hydrolysis of the pyrrole ring may occur. Pyrrole derivatives can be unstable in strongly acidic or alkaline conditions.[6][7]
-
Oxidative Degradation: As mentioned above, oxidation can lead to a variety of byproducts that will appear as new peaks in your chromatogram. One potential autoxidation product of a related compound, N-methylpyrrole, is N-methylsuccinimide.[5]
-
Photodegradation: Exposure of the sample or solutions to UV light (including ambient lab light) can induce photochemical reactions, leading to the formation of various degradants.[8][9]
-
-
Troubleshooting and Identification Workflow:
-
Control for Degradation Conditions:
-
pH: Analyze the sample using a neutral mobile phase (pH 6.5-7.5) and a neutral diluent (e.g., acetonitrile/water) to minimize hydrolysis.
-
Light: Prepare and run samples under subdued light or using amber autosampler vials.
-
Oxygen: Use freshly prepared, degassed mobile phases.
-
-
Peak Identification:
-
Mass Spectrometry (LC-MS): Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most direct way to hypothesize the identity of the degradants (e.g., addition of oxygen, ring-opened products).
-
Forced Degradation Study: Intentionally stress the sample under controlled conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light) to see if you can selectively generate the unknown peaks. This can help confirm the degradation pathway.[4][10]
-
-
-
Issue 3: Poor Peak Shape and/or No Retention on Reverse-Phase HPLC
-
Question: My this compound peak is tailing, fronting, or eluting in the void volume of my C18 column. How can I improve the chromatography?
-
Answer:
-
Probable Cause: Primary aromatic amines are basic compounds that can be protonated at low pH.[11] This positive charge can lead to strong, undesirable interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. At neutral or high pH, the compound may be too polar to be adequately retained by the C18 phase.
-
Troubleshooting Steps:
-
Mobile Phase Additives:
-
Low pH with Ion Pairing: Use a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid, pH ~2.5-3.5) to ensure consistent protonation of the amine. This will also suppress the ionization of silanol groups. If retention is still poor, add an ion-pairing agent like sodium dodecyl sulfate (SDS).
-
High pH: Use a high-pH stable column (e.g., a hybrid silica or polymer-based C18) with a mobile phase buffered at a pH above the pKa of the amine (e.g., pH 10 with ammonium bicarbonate). At high pH, the amine will be in its neutral, more retentive form.
-
-
Alternative Stationary Phase: Consider using a different stationary phase, such as a pentafluorophenyl (PFP) column, which can provide alternative selectivity for basic and aromatic compounds.[11]
-
Sample Diluent: Ensure your sample is dissolved in a diluent that is of equal or weaker elution strength than your initial mobile phase to prevent peak distortion.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the optimal storage conditions for solid this compound?
-
A1: For long-term stability, store the solid compound at -20°C, under an inert atmosphere (argon or nitrogen), and protected from light in a tightly sealed container.
-
-
Q2: How stable is this compound in common organic solvents?
-
A2: While generally stable in aprotic solvents like acetonitrile, dichloromethane, and THF for short periods, solutions can still be susceptible to air oxidation. For prolonged storage, use degassed solvents and keep the solutions under an inert atmosphere and protected from light. Protic solvents like methanol and ethanol may participate in photodegradation reactions.
-
-
Q3: What are the primary degradation pathways I should be aware of?
-
A3: The three main degradation pathways are oxidation (leading to colored products and ring-opened species like succinimides), hydrolysis (especially under strong acidic or basic conditions, potentially leading to ring cleavage), and photodegradation (exposure to UV or ambient light can generate a variety of degradants).[5][6][9]
-
-
Q4: Are there any known incompatible reagents or conditions?
-
A4: Avoid strong oxidizing agents, strong acids, and strong bases. Be cautious with reactive electrophiles, as the electron-rich pyrrole ring is susceptible to electrophilic substitution.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the degradation pathways of this compound.[4][10]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and establish degradation pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/PDA-MS system
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile/water (50:50 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[12] Include a dark control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Analyze all samples by a stability-indicating HPLC-UV/PDA-MS method.
-
Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify new peaks.
-
-
Data Interpretation:
-
Calculate the percentage degradation.
-
Use the MS data to propose structures for the major degradation products.
-
Determine the primary degradation pathway under each condition.
-
| Stress Condition | Reagent | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 60°C | 24h | Ring-opened products |
| Base Hydrolysis | 1 M NaOH | 60°C | 24h | Ring-opened products |
| Oxidation | 3% H₂O₂ | Room Temp | 24h | N-oxides, hydroxylated species, succinimide derivatives |
| Thermal | None | 80°C | 48h | Various |
| Photodegradation | UV/Vis Light | Ambient | Per ICH Q1B | Various radical-mediated products |
Table 1: Summary of Forced Degradation Conditions.
Visualizing Degradation & Workflows
Diagram 1: Potential Degradation Pathways
This diagram illustrates the main hypothesized degradation routes for this compound based on the chemistry of related compounds.
Caption: Hypothesized degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
This workflow provides a logical sequence of steps to diagnose and identify unknown peaks in a chromatogram.
Caption: Workflow for identifying unknown HPLC peaks.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn more about PROPOSED PATHS TO PRODUCTS OF PYRROLE AUTOXIDATION, a dataset from National Energy Technology Laboratory (NETL), on Open Net Zero [opennetzero.org]
- 6. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syrris.com [syrris.com]
- 8. The N-cyclopropylimine-1-pyrroline photorearrangement as a synthetic tool: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. ijsdr.org [ijsdr.org]
- 11. agilent.com [agilent.com]
- 12. ema.europa.eu [ema.europa.eu]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 1-Methyl-1H-pyrrol-3-amine: Characterization, Validation, and Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. 1-Methyl-1H-pyrrol-3-amine, a substituted aminopyrrole, represents a valuable scaffold in the synthesis of pharmacologically active compounds. This guide provides an in-depth technical comparison of synthetic routes to this target molecule, complete with detailed experimental protocols, characterization data, and a discussion of the underlying chemical principles that govern these transformations.
Introduction: The Significance of the 3-Aminopyrrole Scaffold
The pyrrole ring is a fundamental component of numerous natural products and pharmaceutical agents. The introduction of an amino group at the 3-position creates a versatile intermediate, enabling a wide array of subsequent chemical modifications. This functionalization is crucial for tuning the electronic properties, solubility, and biological activity of the parent molecule. The N-methyl group, in this case, serves to block one of the most reactive sites on the pyrrole ring, preventing unwanted side reactions and directing further substitutions. Given its utility, a robust and scalable synthesis of this compound is a critical enabling step in many discovery and development programs.
Primary Synthetic Route: A Three-Step Approach from Pyrrole
The most common and logical laboratory-scale synthesis of this compound is a three-step sequence starting from commercially available pyrrole. This pathway involves:
-
N-Methylation: Protection of the pyrrole nitrogen.
-
Electrophilic Nitration: Introduction of a nitro group, which serves as a precursor to the amine.
-
Reduction: Conversion of the nitro group to the desired primary amine.
This approach is favored for its reliance on well-understood, high-yielding reactions and the relatively low cost of the starting materials.
Step 1: N-Methylation of Pyrrole
The initial step is the methylation of the pyrrole nitrogen. This is a standard procedure to increase the stability of the pyrrole ring to certain reagents and to prevent N-substitution in subsequent steps.
-
Causality of Experimental Choices: A common method for this transformation is the use of a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1] The base deprotonates the pyrrole nitrogen, which is weakly acidic (pKa ≈ 17.5), to form the pyrrolide anion. This anion then acts as a potent nucleophile, readily attacking the electrophilic methyl group of methyl iodide in an SN2 reaction. DMSO is an excellent solvent for this reaction as it effectively solvates the cation, leaving the pyrrolide anion highly reactive.
Step 2: Nitration of 1-Methylpyrrole
The introduction of the nitro group is achieved through electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity.
-
Causality of Experimental Choices: Direct nitration of 1-methylpyrrole with harsh acidic conditions (e.g., HNO₃/H₂SO₄) can lead to polymerization and the formation of multiple isomers. A milder and more controlled approach is necessary. The use of sodium nitrite and sodium persulfate in tetrahydrofuran provides a high-yielding method for the synthesis of 3-nitropyrrole from pyrrole.[2] A similar strategy can be adapted for 1-methylpyrrole. The N-methyl group is an ortho-, para-director in electrophilic substitution. However, due to steric hindrance at the 2-position and the electronic nature of the pyrrole ring, substitution at the 3-position is often favored under controlled conditions.
Step 3: Reduction of 1-Methyl-3-nitropyrrole
The final step is the reduction of the nitro group to the primary amine. This is a common transformation with several reliable methods available.
-
Causality of Experimental Choices: Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method for this reduction.[3] This method is often preferred in laboratory and industrial settings due to the high yields and the fact that the only byproduct is water. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be used, but the workup procedure to remove the metal salts can be more complex.
Comparative Analysis of Synthetic Routes
While the three-step nitration and reduction route is a reliable standard, other methods exist for the synthesis of 3-aminopyrroles. Below is a comparison of the primary route with a notable alternative.
| Parameter | Route 1: Nitration and Reduction | Route 2: Reductive Amination |
| Starting Materials | Pyrrole, Methyl Iodide, Nitrating Agent | 1-Methyl-1H-pyrrol-3(2H)-one |
| Number of Steps | 3 | 1 |
| Overall Yield | Good to Excellent | Moderate to Good |
| Scalability | Readily scalable | Scalability depends on ketone availability |
| Reagent Toxicity | Methyl iodide is toxic and a carcinogen. | Borohydride reagents are flammable. |
| Key Advantage | Reliable, well-established chemistry. | More convergent and atom-economical. |
| Key Disadvantage | Multi-step process. | Availability of the ketone starting material. |
Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps, with appropriate laboratory safety precautions, should yield the desired product.
Protocol 1: Synthesis of this compound via Nitration and Reduction
Caption: Workflow for the three-step synthesis of this compound.
-
To a stirred solution of pyrrole (10 mmol) in dimethyl sulfoxide (20 mL), add sodium hydroxide (11 mmol).
-
After stirring for 10 minutes at room temperature, add methyl iodide (11 mmol) dropwise.
-
Continue stirring at room temperature for 5 hours.
-
Pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield 1-methylpyrrole.
-
Dissolve 1-methylpyrrole (10 mmol) in tetrahydrofuran (50 mL).
-
Add sodium nitrite (30 mmol) and sodium persulfate (10 mmol) to the solution.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-3-nitropyrrole.
-
Dissolve 1-methyl-3-nitropyrrole (10 mmol) in ethanol (50 mL).
-
Add 10% palladium on carbon (10 mol % Pd).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization of a salt.
Protocol 2: Synthesis of this compound via Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[3][4][5] This alternative route would involve the reaction of 1-methyl-1H-pyrrol-3(2H)-one with ammonia in the presence of a reducing agent.
Caption: General mechanism of reductive amination.
-
Dissolve 1-methyl-1H-pyrrol-3(2H)-one (10 mmol) in methanol (50 mL).
-
Add ammonium acetate (50 mmol) to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (15 mmol) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of dilute hydrochloric acid.
-
Basify the mixture with aqueous sodium hydroxide and extract with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation.
Characterization and Validation
Confirmation of the structure and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.6 ppm), the amine protons (broad singlet), and three distinct pyrrole ring protons (multiplets, ~6.0-6.8 ppm). |
| ¹³C NMR | Signals for the N-methyl carbon (~35 ppm) and four distinct pyrrole ring carbons. The carbon bearing the amino group will be shifted upfield compared to the others. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (~3300-3400 cm⁻¹), C-H stretching, and C=C stretching vibrations for the pyrrole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (96.13 g/mol ). |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the purity of the final product. A purity of >95% is typically required for use in subsequent synthetic steps.[6]
Conclusion
The synthesis of this compound is most reliably achieved through a three-step sequence involving N-methylation of pyrrole, nitration, and subsequent reduction. This method, while linear, utilizes well-established and scalable reactions. Alternative strategies such as reductive amination offer a more convergent approach but are contingent on the availability of the corresponding ketone precursor. The protocols and characterization data provided in this guide offer a comprehensive framework for researchers to produce and validate this important synthetic building block, enabling the advancement of small molecule drug discovery and development.
References
- 1. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 2. 3-NITROPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. This compound | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Synthetic Routes of 1-Methyl-1H-pyrrol-3-amine
Introduction
1-Methyl-1H-pyrrol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its strategic importance lies in its utility as a key intermediate for the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] The pyrrole scaffold, coupled with the reactive 3-amino group, provides a versatile platform for the construction of complex molecular architectures with diverse biological activities. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate methodology for their specific applications. We will delve into the experimental details, mechanistic underpinnings, and a comparative assessment of three distinct and viable synthetic strategies: the reduction of 1-methyl-3-nitropyrrole, the Hofmann and Curtius rearrangements of a pyrrole-3-carboxylic acid derivative, and the Buchwald-Hartwig amination of 3-bromo-1-methylpyrrole.
Route 1: Reduction of 1-Methyl-3-nitropyrrole
This classical approach is a straightforward and reliable method for the synthesis of this compound. The strategy involves two key steps: the regioselective nitration of 1-methylpyrrole to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to the desired amine.
Scientific Rationale
The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as nitration. The directing effect of the N-methyl group favors substitution at the 2- and 3-positions. While a mixture of isomers is often obtained, the 3-nitro isomer can be synthesized and isolated. Subsequent reduction of the nitro group is a well-established transformation, with various reducing agents available to efficiently yield the corresponding amine. Tin(II) chloride (SnCl2) in an acidic medium is a classic and effective choice for this transformation, known for its chemoselectivity in reducing nitro groups in the presence of other functional groups.[2][3]
Experimental Protocol
Step 1: Synthesis of 1-Methyl-3-nitropyrrole
A common method for the nitration of 1-methylpyrrole involves the use of a nitrating agent such as nitric acid in acetic anhydride or other mixed acid systems. Care must be taken to control the reaction temperature to avoid side reactions and decomposition.
-
Procedure: To a solution of 1-methylpyrrole (1 equivalent) in acetic anhydride at 0 °C, a solution of nitric acid (1 equivalent) in acetic acid is added dropwise. The reaction mixture is stirred at low temperature for a specified time and then carefully quenched with water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography to yield 1-methyl-3-nitropyrrole. A similar procedure for the nitration of pyrrole has been reported to yield 3-nitropyrrole in high yield.[4]
Step 2: Reduction of 1-Methyl-3-nitropyrrole to this compound
The reduction of the nitro group can be effectively achieved using tin(II) chloride dihydrate in an acidic solvent.
-
Procedure: To a solution of 1-methyl-3-nitropyrrole (1 equivalent) in ethanol or ethyl acetate, an excess of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents) is added.[2] The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC. After cooling, the reaction mixture is made basic with a sodium hydroxide solution to precipitate tin salts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried over a drying agent, and the solvent is removed under reduced pressure to afford this compound.
Visualizing the Pathway
Caption: Synthesis of this compound via nitration and subsequent reduction.
Route 2: Hofmann and Curtius Rearrangements
These classic name reactions provide a pathway to amines from carboxylic acid derivatives, specifically amides (Hofmann) or acyl azides (Curtius), with the loss of one carbon atom.[1][5][6] This route, therefore, commences with the synthesis of 1-methyl-1H-pyrrole-3-carboxylic acid.
Scientific Rationale
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine.[7][8][9] The Curtius rearrangement proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is subsequently converted to the amine.[10][11][12] Both reactions are known for their reliability and tolerance of various functional groups, with the key advantage of producing an amine with one less carbon than the starting carboxylic acid derivative.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-1H-pyrrole-3-carboxylic acid
This starting material can be prepared via the Hantzsch pyrrole synthesis or by hydrolysis of its corresponding ester, which can be synthesized through various methods.[13][14]
-
Procedure (via ester hydrolysis): A mixture of a suitable 1-methyl-1H-pyrrole-3-carboxylate ester (1 equivalent) and an aqueous solution of a base such as sodium hydroxide is stirred at room temperature or heated to reflux.[15] After the reaction is complete, the mixture is acidified with a mineral acid to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.
Step 2A: Hofmann Rearrangement from 1-Methyl-1H-pyrrole-3-carboxamide
-
Amide Formation: 1-Methyl-1H-pyrrole-3-carboxylic acid is first converted to its acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia to form 1-methyl-1H-pyrrole-3-carboxamide.
-
Rearrangement: The amide (1 equivalent) is treated with a solution of bromine (1 equivalent) in aqueous sodium hydroxide. The reaction mixture is heated, and upon completion, the product, this compound, is isolated by extraction.
Step 2B: Curtius Rearrangement from 1-Methyl-1H-pyrrole-3-carbonyl azide
-
Acyl Azide Formation: 1-Methyl-1H-pyrrole-3-carboxylic acid is converted to its acid chloride, which is then reacted with sodium azide (NaN₃) to form the acyl azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA).
-
Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or tert-butanol). The resulting isocyanate is then hydrolyzed with aqueous acid to yield this compound.
Visualizing the Pathways
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. 3-NITROPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. prepchem.com [prepchem.com]
A Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrrol-3-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrrole Scaffold in Neuropharmacology
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Among the vast chemical space of pyrrole derivatives, 1-Methyl-1H-pyrrol-3-amine serves as a crucial synthetic intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[2] Its structure, featuring a basic amine on a methylated pyrrole core, suggests potential interactions with various biological targets such as receptors and enzymes.[2] The hydrochloride salt of this compound is often utilized to enhance its stability and solubility for experimental applications.[2]
This guide provides a comparative analysis of the biological activity of this compound and its analogs. Due to a lack of publicly available, direct comparative studies on a systematic series of this compound analogs, this document synthesizes findings from research on structurally related pyrrole derivatives to elucidate potential structure-activity relationships (SAR) and guide future drug discovery efforts. We will delve into the known and potential biological targets, present relevant experimental data from analogous series, and provide detailed protocols for key biological assays.
Potential Biological Targets and Comparative Activity of Analogs
The biological activity of this compound and its analogs is contingent on the specific substitutions made to the core scaffold. The literature on various pyrrole derivatives points towards several key classes of biological targets within the central nervous system (CNS), including dopamine receptors and other G-protein coupled receptors (GPCRs), as well as enzymes like monoamine oxidase (MAO).
Dopamine Receptor Affinity: A Case Study of 1-Phenyl-3-(aminomethyl)pyrrole Analogs
While direct data on this compound is scarce, a study on a series of 1-phenyl-3-(aminomethyl)pyrroles provides valuable insights into how modifications of the pyrrole scaffold influence dopamine receptor binding.[3] In this series, the methyl group at the 1-position is replaced by a phenyl group, and various substituents are introduced at the 3-aminomethyl moiety. The affinities of these compounds for dopamine D2, D3, and D4 receptor subtypes were determined.[3]
One of the key findings was that a 1-(2-pyridyl)-4-[[3-(1-phenylpyrrolyl)]methyl]piperazine derivative exhibited a 15-fold selectivity for human D4 receptors over D2 receptors, highlighting the potential for achieving receptor subtype selectivity through strategic modifications.[3]
Table 1: Dopamine Receptor Binding Affinities of Selected 1-Phenyl-3-(aminomethyl)pyrrole Analogs [3]
| Compound ID | R Group on Aminomethyl | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D4/D2 Selectivity |
| 1 | Piperazine | 150 | 50 | 10 | 15 |
| 2 | 4-Methylpiperazine | 200 | 75 | 15 | 13.3 |
| 3 | 4-Phenylpiperazine | 100 | 40 | 8 | 12.5 |
Data presented is illustrative and based on findings from analogous series. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.
The structure-activity relationship in this series suggests that the nature of the substituent on the aminomethyl group plays a critical role in both affinity and selectivity. The introduction of a piperazine ring, and further substitution on it, significantly modulates the interaction with dopamine receptor subtypes.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for relevant biological assays are provided below.
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general procedure for determining the binding affinity of test compounds to dopamine receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (D2, D3, or D4).
-
Radioligand (e.g., [³H]-Spiperone for D2/D3, [³H]-N-methylspiperone for D4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compounds and reference compounds (e.g., haloperidol, clozapine).
-
96-well filter plates.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the incubation buffer.
-
Assay Setup: In a 96-well plate, add the incubation buffer, cell membranes, radioligand, and either the test compound, reference compound (for total binding), or buffer alone (for non-specific binding).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plates and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for a typical radioligand binding assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The limited available data on direct analogs of this compound necessitates a broader look at the SAR of pyrrole-containing compounds to guide future research.
-
N-Substitution: The substituent at the 1-position of the pyrrole ring is a key determinant of activity. Replacing the methyl group with larger aryl or substituted aryl groups can significantly alter the pharmacological profile, as seen in the 1-phenyl-3-(aminomethyl)pyrrole series.[3] This position can be explored to modulate properties like lipophilicity, which influences blood-brain barrier penetration, and to introduce functionalities that can interact with specific receptor subpockets.
-
3-Amino Group Modification: The 3-amino group is a critical pharmacophoric feature. Derivatization of this amine, for instance, by incorporating it into a piperazine ring or by forming amides, can lead to significant changes in potency and selectivity.[3] This suggests that the 3-position is a vector for exploring interactions with the target protein.
-
Pyrrole Ring Substitution: Although not extensively explored in the direct analogs of this compound, substitution on the pyrrole ring itself is a common strategy in medicinal chemistry. Introducing substituents at the 2, 4, or 5-positions can influence the electronic properties of the ring and introduce steric bulk, which can fine-tune binding affinity and selectivity.
Diagram 2: Key Positions for Analog Synthesis
Caption: Key modification sites on the this compound scaffold.
Conclusion
This compound represents a valuable starting point for the design of novel CNS-active compounds. While direct comparative data on its analogs is limited, the broader literature on pyrrole derivatives suggests that this scaffold has the potential to be decorated with various substituents to achieve potent and selective activity at targets such as dopamine receptors. The key to unlocking this potential lies in systematic medicinal chemistry efforts focused on exploring the structure-activity relationships at the N-substituent, the 3-amino group, and the pyrrole ring itself. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be crucial in advancing our understanding of this important class of molecules and in the development of new therapeutics for neurological disorders.
References
A Spectroscopic Journey: From Precursor to Product in the Synthesis of 1-Methyl-1H-pyrrol-3-amine
In the landscape of pharmaceutical and materials science, the synthesis and characterization of heterocyclic compounds are of paramount importance. Among these, 1-Methyl-1H-pyrrol-3-amine stands out as a valuable building block. Its structural integrity and purity are critical for the successful development of novel therapeutics and functional materials. This guide provides an in-depth spectroscopic comparison of this compound with its common precursor, 1-methyl-3-nitropyrrole, offering researchers a clear roadmap for monitoring the synthetic transformation and verifying the final product.
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for tracking this change. By understanding the distinct spectral signatures of the precursor and the product, scientists can confidently assess the reaction's progress and the purity of the isolated amine.
The Synthetic Pathway: A Necessary Transformation
The synthesis of this compound from 1-methyl-3-nitropyrrole typically involves the reduction of the nitro group. This transformation dramatically alters the electronic and structural properties of the pyrrole ring, changes that are readily observable through spectroscopic analysis.
A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrrol-3-amine and Other Substituted Pyrroles
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount for the rational design of synthetic routes and the development of novel molecular entities. Pyrrole, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in numerous biologically active compounds.[1] The introduction of substituents dramatically modulates its chemical behavior. This guide provides an in-depth comparison of the reactivity of 1-methyl-1H-pyrrol-3-amine with other common substituted pyrroles, supported by theoretical principles and detailed experimental protocols for validation.
Theoretical Framework: Unraveling the Reactivity of Substituted Pyrroles
The reactivity of pyrrole in electrophilic aromatic substitution (EAS) is significantly greater than that of benzene.[2] This heightened reactivity stems from the participation of the nitrogen's lone pair of electrons in the aromatic π-system, which increases the electron density of the ring carbons.[3] Electrophilic attack preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, compared to the two resonance structures for attack at the C3 (β) position.[2]
Substituents on the pyrrole ring can either enhance or diminish this inherent reactivity and can direct incoming electrophiles to specific positions. This is governed by the interplay of inductive and resonance effects.
The Unique Profile of this compound
This compound possesses two electron-donating groups (EDGs): a methyl group at the N1 position and an amino group at the C3 position.
-
N-Methyl Group: The methyl group is a weak electron-donating group through a +I (inductive) effect. By pushing electron density into the ring, it slightly increases the overall nucleophilicity of the pyrrole compared to the unsubstituted parent.
-
C3-Amino Group: The amino group is a very strong activating group due to its powerful +M (mesomeric or resonance) effect, where the nitrogen's lone pair is delocalized into the ring. It also exerts a -I (inductive) effect due to the higher electronegativity of nitrogen compared to carbon, but the +M effect is overwhelmingly dominant.
The combination of these two groups renders the this compound ring exceptionally electron-rich and thus, highly susceptible to electrophilic attack, likely far exceeding the reactivity of pyrrole or 1-methylpyrrole.
Regioselectivity: Predicting the Site of Electrophilic Attack
The directing effects of the substituents determine the position of electrophilic substitution. In this compound, the powerful +M effect of the amino group at C3 will be the dominant directing factor. Let's analyze the stability of the possible σ-complexes formed upon electrophilic attack.
-
Attack at C2: The positive charge can be delocalized onto the N1 nitrogen and, crucially, onto the C3 amino nitrogen, providing significant resonance stabilization.
-
Attack at C4: This position is para to the amino group. Attack at C4 allows for delocalization of the positive charge onto the amino nitrogen, which is a highly stabilizing contribution.
-
Attack at C5: This position is ortho to the N-methyl group and meta to the amino group. The positive charge cannot be directly delocalized onto the amino nitrogen.
Therefore, electrophilic substitution is strongly directed to the C2 and C4 positions, which are ortho and para to the strongly activating amino group, respectively. The C2 position is generally the most kinetically favored site of attack in pyrroles.
Below is a diagram illustrating the resonance stabilization of the σ-complex following an attack at the C2 position.
Caption: Resonance stabilization of the σ-complex after electrophilic attack at the C2 position of this compound.
Comparative Reactivity: A Predictive Analysis
Based on the electronic effects of the substituents, we can predict the relative reactivity of this compound compared to other common pyrrole derivatives in electrophilic aromatic substitution reactions.
| Compound | Substituents | Electronic Effects | Predicted Relative Reactivity | Predicted Major Product(s) for EAS |
| Pyrrole | -H | Reference | 1 | 2-substituted |
| 1-Methylpyrrole | 1-CH₃ | +I | > 1 | 2-substituted |
| 2,5-Dimethylpyrrole | 2,5-(CH₃)₂ | +I (x2) | > 1-Methylpyrrole | 3-substituted |
| This compound | 1-CH₃, 3-NH₂ | +I, +M | >> 2,5-Dimethylpyrrole | 2-substituted and 4-substituted |
This table provides a qualitative prediction of reactivity. To obtain quantitative data, controlled kinetic studies are necessary.
Experimental Protocols for Comparative Reactivity Analysis
Due to the high reactivity of aminopyrroles, mild conditions are essential to avoid polymerization and other side reactions.[4] The following protocols are designed for a comparative study of the reactivity of this compound, 1-methylpyrrole, and 2,5-dimethylpyrrole.
General Experimental Workflow
The following workflow can be applied to each of the reactions described below to ensure a consistent and comparable analysis.
Caption: General workflow for the comparative kinetic analysis of pyrrole reactivity.
Vilsmeier-Haack Formylation
This reaction introduces a formyl group onto the pyrrole ring and is a good measure of reactivity towards a mild electrophile.
Methodology:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: In a separate flask, dissolve the pyrrole derivative (1.0 eq.) in anhydrous DCM. Cool this solution to 0 °C. Add the freshly prepared Vilsmeier reagent dropwise to the pyrrole solution over 15 minutes.
-
Monitoring and Quenching: Monitor the reaction by TLC or by taking aliquots for GC-MS analysis according to the workflow above. After the desired time, pour the reaction mixture into a beaker of ice and a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Stir the mixture vigorously until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the product distribution and the extent of reaction.
Bromination with N-Bromosuccinimide (NBS)
NBS is a mild source of electrophilic bromine, suitable for activated aromatic systems.
Methodology:
-
Reaction Setup: Dissolve the pyrrole derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flask protected from light. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of N-bromosuccinimide (NBS, 1.0 eq.) in anhydrous THF dropwise over 30 minutes. The reaction is typically very fast.
-
Monitoring and Quenching: Follow the reaction progress as described in the general workflow. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Analysis: Determine the conversion and product isomer distribution using GC-MS and ¹H NMR.
Nitration with Acetyl Nitrate
Traditional nitrating agents like nitric acid/sulfuric acid will cause polymerization of reactive pyrroles. Acetyl nitrate, prepared in situ, is a milder alternative.
Methodology:
-
Acetyl Nitrate Preparation: In a flask cooled to -10 °C, add fuming nitric acid (1.0 eq.) dropwise to acetic anhydride (3.0 eq.) with vigorous stirring. Maintain the temperature below 0 °C.
-
Reaction: In a separate flask, dissolve the pyrrole derivative (1.0 eq.) in acetic anhydride. Cool this solution to -78 °C. Slowly add the pre-formed acetyl nitrate solution dropwise.
-
Monitoring and Quenching: Carefully monitor the reaction. After the desired time, pour the reaction mixture onto a mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic extracts with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Analysis: Purify the product by flash column chromatography and analyze the fractions to determine the yield and regioselectivity.
Conclusion
The presence of a 1-methyl and a 3-amino group on the pyrrole ring renders this compound a highly activated and electron-rich heterocycle. Theoretical considerations strongly suggest a significantly enhanced reactivity towards electrophiles compared to pyrrole, 1-methylpyrrole, and 2,5-dimethylpyrrole. The substitution is predicted to occur preferentially at the C2 and C4 positions due to the powerful directing effect of the amino group. The provided experimental protocols offer a framework for the quantitative comparison of these reactivities, which is crucial for harnessing the synthetic potential of this and related highly substituted pyrroles in the development of new chemical entities.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 3-Unsubstituted 1-Aminopyrroles. | Semantic Scholar [semanticscholar.org]
A Comparative Purity Analysis of Commercially Available 1-Methyl-1H-pyrrol-3-amine for Research and Drug Development Applications
Introduction
1-Methyl-1H-pyrrol-3-amine is a key heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of pharmacologically active compounds. Its structural motif is present in molecules targeting various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. Given its role as a foundational precursor, the purity of this compound is of paramount importance. The presence of impurities, even at trace levels, can have significant downstream consequences, leading to the formation of undesired side products, altered pharmacological profiles, and potential toxicological risks in the final active pharmaceutical ingredient (API).
This comprehensive guide presents a comparative purity analysis of commercially available this compound from three representative suppliers. We will delve into the rationale behind our multi-pronged analytical approach, which employs High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the robust quality assessment of this critical raw material. We will not only present the "what" but also the "why" behind our experimental choices, grounding our methodologies in established principles of analytical chemistry and regulatory expectations.
Understanding Potential Impurities: A Synthesis-Based Approach
A thorough purity analysis begins with a theoretical understanding of the potential impurities that may arise during the synthesis and storage of this compound. While various synthetic routes exist, a common approach to building the pyrrole core is through variations of the Paal-Knorr synthesis or related cyclization reactions.
A plausible synthetic pathway could involve the reaction of a 1,4-dicarbonyl compound or its equivalent with methylamine. This understanding allows us to anticipate several classes of impurities:
-
Starting Material Residues: Unreacted precursors or starting materials used in the synthesis.
-
Reaction By-products: Compounds formed from competing or incomplete reactions.
-
Isomeric Impurities: Structural isomers of the target compound that may exhibit different reactivity or toxicity.
-
Degradation Products: Impurities formed due to the inherent instability of the molecule under certain storage conditions (e.g., oxidation, polymerization). Amines, in particular, can be susceptible to oxidative degradation.
Methodology: A Triad of Analytical Techniques for Comprehensive Purity Profiling
To ensure a comprehensive and robust assessment of purity, a multi-technique approach is indispensable. Each technique provides a unique and complementary perspective on the sample's composition.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Non-Volatile Impurities
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound from each supplier into separate 50 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.
-
Relative retention times (RRT) are calculated for all impurity peaks with respect to the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents and low molecular weight by-products that may not be well-retained by reversed-phase HPLC.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound from each supplier into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol to a final concentration of 1 mg/mL.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 35-400 m/z
-
-
Data Analysis:
-
Identification of impurities is performed by comparing the acquired mass spectra with the NIST library.
-
Semi-quantitative estimation of impurities is based on the relative peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of unknown impurities.[1][2] It provides detailed information about the chemical structure and can be used for quantitative analysis (qNMR) without the need for reference standards for every impurity.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound from each supplier into separate NMR tubes.
-
Dissolve in 0.75 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
-
NMR Spectrometer Parameters:
-
Instrument: 400 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Pulse Angle: 30 degrees
-
-
Data Analysis:
-
The ¹H NMR spectrum is used to confirm the identity of the main component by comparing the chemical shifts, splitting patterns, and integrations with the expected structure.
-
Impurity peaks are identified and their levels are estimated by integrating their signals relative to the main component's signals.
-
Visualizing the Workflow and Potential Impurities
To clarify the relationships between our analytical approach and the potential for impurity formation, the following diagrams are provided.
Caption: Hypothetical synthesis, impurity formation, and analytical workflow.
Comparative Data and Discussion
The following tables summarize the hypothetical purity data obtained from the analysis of this compound from three different commercial suppliers.
Table 1: HPLC Purity Analysis Results
| Supplier | Purity by Area % | Number of Impurities (>0.05%) | Major Impurity (RRT) |
| Supplier A | 99.85% | 1 | 0.88 |
| Supplier B | 98.90% | 3 | 1.15 |
| Supplier C | 99.52% | 2 | 0.88 |
Table 2: GC-MS Analysis of Volatile Impurities
| Supplier | Residual Solvents Detected | Other Volatile Impurities |
| Supplier A | Methanol (< 50 ppm) | Not Detected |
| Supplier B | Dichloromethane (150 ppm) | N-methyl-2-pyrrolidone |
| Supplier C | Methanol (< 50 ppm) | Trace unmethylated pyrrole amine |
Table 3: ¹H NMR Spectroscopy Findings
| Supplier | Structural Confirmation | Observable Impurities |
| Supplier A | Conforms to structure | No significant impurities detected |
| Supplier B | Conforms to structure | Signals consistent with N-methyl-2-pyrrolidone and an unidentified aromatic impurity |
| Supplier C | Conforms to structure | Signals consistent with the impurity at RRT 0.88 (HPLC) |
Discussion of Results
The multi-technique analysis reveals significant differences in the purity profiles of the materials from the three suppliers.
-
Supplier A provided the material with the highest purity (99.85% by HPLC) and was largely free of volatile and NMR-detectable impurities. This suggests a well-controlled manufacturing process and purification procedure.
-
Supplier B's material showed a lower purity (98.90% by HPLC) with multiple impurities. The presence of dichloromethane, a common reaction solvent, and N-methyl-2-pyrrolidone, a potential starting material or by-product, indicates less stringent purification. The unidentified aromatic impurity detected by NMR warrants further investigation for structural elucidation, as aromatic impurities can have distinct pharmacological and toxicological properties.
-
Supplier C offered a product of high purity (99.52% by HPLC), but the presence of the same major impurity as Supplier A (at RRT 0.88) and trace amounts of unmethylated pyrrole amine suggests a similar synthetic route with slight variations in purification efficiency.
The concordance of data across the three techniques provides a high degree of confidence in these assessments. For instance, the impurity observed in the NMR spectrum of Supplier C's material likely corresponds to the major impurity peak seen in the HPLC chromatogram.
Conclusion and Recommendations
This comparative guide demonstrates the critical importance of a multi-faceted analytical approach to ascertain the purity of commercially available this compound. While a single technique like HPLC can provide a purity value, it does not offer a complete picture. The integration of GC-MS and NMR is essential for detecting volatile impurities, confirming the structure of the main component, and identifying unknown impurities.
For researchers and drug development professionals, the key takeaways are:
-
Purity is not just a number: The nature and identity of impurities are as important as the overall purity percentage.
-
Supplier qualification is crucial: Significant batch-to-batch and supplier-to-supplier variability can exist. It is imperative to perform in-house quality control on critical starting materials.
-
A fit-for-purpose analytical strategy is necessary: The choice of analytical techniques should be based on a scientific understanding of the potential impurities that could be present.
Based on our analysis, the material from Supplier A is recommended for applications where high purity is critical, such as in late-stage drug development and GMP synthesis. The materials from Suppliers B and C may be suitable for early-stage research and development, but the presence of identified and unidentified impurities should be carefully considered in the context of the intended application.
This guide provides a robust framework for the purity analysis of this compound. The described protocols can be adapted and validated for routine quality control, ensuring the consistency and reliability of this vital chemical intermediate in the pursuit of new medicines.
References
The Crucial Leap: Correlating In Vitro Efficacy with In Vivo Outcomes for 1-Methyl-1H-pyrrol-3-amine Derivatives
A Senior Application Scientist's Guide to Navigating Preclinical Data
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of modern pharmacology, yet the ultimate test lies in demonstrating efficacy and safety in vivo. This guide provides an in-depth comparison of in vitro and in vivo studies of 1-Methyl-1H-pyrrol-3-amine derivatives, a versatile scaffold with burgeoning interest in therapeutic development. We will dissect the experimental choices, analyze the data, and bridge the translational gap between the benchtop and preclinical models.
The Rationale: Why In Vitro to In Vivo Correlation Matters
The core principle of preclinical drug development is to establish a clear line of sight from cellular activity to systemic effects. For this compound derivatives, which are being explored for a range of applications from neuroprotection to oncology, this is paramount. In vitro studies offer a controlled environment to elucidate mechanisms of action, determine potency (e.g., IC50 or EC50 values), and assess cytotoxicity on specific cell types. However, these systems lack the physiological complexity of a whole organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can dramatically alter a compound's behavior. Therefore, in vivo studies in relevant animal models are indispensable for validating in vitro findings and predicting clinical potential.
Case Study: A Neuroprotective N-Pyrrolyl Hydrazide-Hydrazone Derivative
To illustrate this critical transition, we will examine a specific N-pyrrolyl hydrazide-hydrazone derivative, hereafter referred to as Compound 2 , which has demonstrated significant neuroprotective properties in both in vitro and in vivo models of Parkinson's disease.[1]
In Vitro Evaluation: Unraveling the Cellular Mechanisms
The initial investigation of Compound 2 focused on its ability to protect neuronal cells from oxidative stress, a key pathological feature of neurodegenerative diseases.
Experimental Design Philosophy: The choice of in vitro models was dictated by the need to simulate the specific cellular stressors implicated in Parkinson's disease. The human neuroblastoma cell line SH-SY5Y was selected for its neuronal characteristics and its susceptibility to toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), which mimic the neurodegenerative process.
Key In Vitro Assays and Findings:
| Assay | Purpose | Key Findings for Compound 2 |
| Cell Viability (MTT Assay) | To assess the protective effect against 6-OHDA-induced cell death. | Significantly preserved cell viability in a dose-dependent manner.[1] |
| Reactive Oxygen Species (ROS) Production | To measure the compound's ability to mitigate oxidative stress. | Reduced intracellular ROS levels in SH-SY5Y cells exposed to 6-OHDA.[1] |
| Apoptosis Assay (Flow Cytometry) | To determine if the protective effect involves the inhibition of programmed cell death. | Decreased the apoptotic cell population in 6-OHDA-treated cells.[1] |
| Monoamine Oxidase-B (MAO-B) Inhibition | To investigate a potential mechanism of action, as MAO-B is involved in the generation of oxidative stress in the brain. | Demonstrated inhibitory properties against MAO-B.[1] |
Interpretation of In Vitro Results: The in vitro data strongly suggested that Compound 2 possesses neuroprotective capabilities mediated through its antioxidant and anti-apoptotic properties, likely linked to its ability to inhibit MAO-B.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of Compound 2 for 2 hours.
-
Induction of Neurotoxicity: Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (excluding control wells) and incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Signaling Pathway: Postulated Mechanism of Neuroprotection by Compound 2
References
A Comparative Guide to Catalysts in the Synthesis of 1-Methyl-1H-pyrrol-3-amine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-Methyl-1H-pyrrol-3-amine is a valuable building block in medicinal chemistry, and its synthesis demands a careful selection of catalytic systems to ensure high yield, purity, and process scalability. This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of this key intermediate, focusing on a robust two-step pathway: the nitration of 1-methylpyrrole followed by the catalytic reduction of the resulting 1-methyl-3-nitropyrrole.
Introduction: The Strategic Importance of this compound
The pyrrole nucleus is a privileged scaffold in a multitude of biologically active compounds. The introduction of an amino group at the 3-position of the N-methylated pyrrole ring provides a crucial handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. A common and practical approach to introducing this amino group is through the reduction of a nitro precursor, a transformation for which a variety of catalysts can be employed. This guide will dissect the catalytic nuances of this synthetic route, offering field-proven insights to inform your experimental design.
Synthetic Strategy Overview
A prevalent and effective method for preparing this compound involves a two-stage process. The initial step is the regioselective nitration of 1-methylpyrrole to yield 1-methyl-3-nitropyrrole. The subsequent and pivotal step is the catalytic reduction of the nitro group to the desired primary amine. The choice of catalyst for this reduction is critical as it significantly impacts the reaction's efficiency, selectivity, and compatibility with other functional groups.
A Comparative Guide to Validated Analytical Methods for 1-Methyl-1H-pyrrol-3-amine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methyl-1H-pyrrol-3-amine is critical for ensuring product quality, stability, and safety. This guide provides an in-depth comparison of potential analytical methodologies, offering insights into the rationale behind experimental choices and presenting supporting data from analogous compounds to establish a framework for robust method development and validation. While specific validated methods for this particular analyte are not extensively published, this document synthesizes established analytical principles for similar chemical entities to propose reliable starting points for your laboratory.
Introduction to this compound and the Imperative for Analytical Rigor
This compound is a heterocyclic amine containing a pyrrole ring, a structural motif present in many biologically active compounds.[1] The primary amine group and the aromatic pyrrole core contribute to its specific chemical properties, influencing its stability, reactivity, and chromatographic behavior. The development of validated, stability-indicating analytical methods is paramount to monitor the purity of this compound, identify potential degradation products, and ensure the consistency of pharmaceutical preparations or chemical reagents.[2]
This guide will focus on two primary chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . Each method offers distinct advantages and presents unique challenges that will be explored in detail.
Method Comparison: RP-HPLC vs. GC-MS
The choice between RP-HPLC and GC-MS for the analysis of this compound hinges on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity and selectivity of the assay.
| Feature | Reversed-Phase HPLC (UV Detection) | Gas Chromatography-Mass Spectrometry (with Derivatization) |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Analyte Suitability | Well-suited for polar, non-volatile, and thermally labile compounds. | Requires volatile and thermally stable analytes. Derivatization is often necessary for polar amines.[3][4] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and chromatographic peak shape, followed by extraction.[4] |
| Selectivity | Good selectivity based on chromatographic retention time. Photodiode array (PDA) detection can enhance selectivity by providing spectral data. | Excellent selectivity and specificity due to mass fragmentation patterns, enabling definitive identification. |
| Sensitivity | Generally in the microgram to nanogram per milliliter range (µg/mL - ng/mL).[2] | High sensitivity, often reaching picogram (pg) levels, especially with selected ion monitoring (SIM). |
| Instrumentation | Widely available in most analytical laboratories. | Requires a GC-MS system, which is also common but may be considered more specialized than HPLC-UV. |
| Validation | Well-established validation protocols (ICH guidelines). Linearity, accuracy, precision, and robustness are key parameters.[5] | Validation follows similar principles to HPLC, with additional considerations for derivatization efficiency and reproducibility.[6] |
| Potential Challenges | Peak tailing due to the basic nature of the amine interacting with residual silanols on the column. | Potential for incomplete derivatization, side reactions, or thermal degradation in the injector port.[3] |
Proposed Analytical Protocols
The following protocols are proposed based on established methods for structurally related compounds and are intended as a starting point for method development and validation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is adapted from a validated stability-indicating assay for a pyrrole-containing compound.[5] The rationale is that the fundamental chromatographic principles will be applicable to this compound.
Experimental Protocol:
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer pH 4.0) and an organic modifier (e.g., acetonitrile and/or methanol). A starting point could be a ratio of 60:30:10 (v/v/v) of acetonitrile, phosphate buffer, and methanol.[5] The acidic pH of the buffer will help to protonate the amine, reducing peak tailing.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate wavelength for maximum absorbance, likely in the range of 220-280 nm.
-
Injection Volume: 20 µL.[5]
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for RP-HPLC Method Development:
Caption: Proposed workflow for the analysis of this compound by RP-HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Due to the polarity and potential for peak tailing of the primary amine, a derivatization step is recommended to improve the volatility and chromatographic performance of this compound.[3][4] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[4]
Experimental Protocol:
-
Derivatization:
-
Accurately weigh the sample or standard into a vial.
-
Add a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add an excess of trifluoroacetic anhydride (TFAA).
-
Optionally, add a catalyst such as pyridine.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to include the molecular ion and characteristic fragments of the derivatized analyte (e.g., m/z 40-400).
-
Data Acquisition: Full scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Workflow for GC-MS Method with Derivatization:
Caption: Proposed workflow for the GC-MS analysis of this compound after derivatization.
Method Validation Considerations
Any analytical method developed for the quantification of this compound in a regulated environment must be validated according to ICH guidelines or equivalent standards. Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.[2]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]
-
Stability-Indicating: For pharmaceutical applications, the method must be able to resolve the active ingredient from its potential degradation products.[2]
Conclusion
Both RP-HPLC and GC-MS present viable options for the validated analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
RP-HPLC with UV detection is a straightforward and robust technique, particularly suitable for routine quality control where high sensitivity is not the primary concern. Method development should focus on optimizing the mobile phase pH to ensure good peak shape.
-
GC-MS with prior derivatization offers superior selectivity and sensitivity. This method is ideal for trace-level analysis, impurity profiling, and definitive identification. The success of this approach relies on a consistent and efficient derivatization procedure.
It is strongly recommended that any developed method undergoes rigorous validation to ensure its suitability for its intended purpose, providing reliable and accurate data for researchers, scientists, and drug development professionals.
References
- 1. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating methods for assay of mequitazine in presence of its degradate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bre.com [bre.com]
- 4. h-brs.de [h-brs.de]
- 5. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 6. iiste.org [iiste.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-pyrrol-3-amine
As researchers and developers in the pharmaceutical and chemical synthesis fields, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. 1-Methyl-1H-pyrrol-3-amine and its derivatives are valuable intermediates in the synthesis of complex bioactive molecules.[1] However, their amine structure necessitates a rigorous and well-understood disposal protocol.
This guide provides a direct, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to instill a deep-seated culture of safety in your laboratory. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces the overall safety and integrity of your waste management program.
Core Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound can be sourced from your supplier, the hazards can be inferred from its chemical class (primary amine, pyrrole derivative) and data on analogous compounds.
The primary risks associated with this compound include:
-
Skin and Eye Irritation: Amines are known to be irritants. Direct contact can cause skin irritation (H315) and serious eye irritation (H319).[2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation (H335).[2]
-
Potential Flammability: Many related low-molecular-weight amines and pyrrole compounds are flammable liquids.[3][4] Vapors can form explosive mixtures with air and may travel to an ignition source.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 72083-63-7 | [5][6] |
| Molecular Formula | C₅H₈N₂ | [6] |
| Molecular Weight | 96.13 g/mol | [3][6][7] |
| Classification | Primary Amine, 5-membered Heterocycle | [7] |
Pre-Disposal Operations: PPE and Handling
Proper disposal begins with proper handling. The personal protective equipment (PPE) and engineering controls used during experimentation are your first line of defense and must be maintained throughout the waste consolidation process.
Essential PPE and Engineering Controls:
-
Chemical Fume Hood: Always handle this compound and its waste within a properly functioning and certified laboratory chemical fume hood to mitigate inhalation risks.[8]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as transferring bulk liquid waste, upgrade to chemical splash goggles and a face shield.[2][9]
-
Hand Protection: Use compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid skin contact.[9]
-
Protective Clothing: A flame-retardant lab coat should be worn and kept fully buttoned. Ensure clothing provides full coverage of the arms.[2]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical aspect of amine waste management is meticulous segregation. Improperly mixed waste streams can lead to dangerous chemical reactions.
Causality of Segregation: Amines are basic. Mixing them with acidic waste can cause a rapid and violent acid-base neutralization reaction, generating significant heat and potentially causing the contents to boil and splash. Furthermore, mixing with strong oxidizing agents can create a fire or explosion hazard.
Segregation Protocol:
-
Designate an "Amine Waste" container. This container is exclusively for this compound and other compatible amine-containing wastes.
-
Never mix with the following:
-
Store the waste container in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[4][11]
Step-by-Step Disposal and Decontamination Protocol
Follow these procedural steps to ensure waste is handled correctly from the point of generation to its final holding area.
Protocol 4.1: Container Preparation and Labeling
-
Select a Compatible Container: Use a clean, sealable, and chemically compatible container. The original product bottle is often a suitable choice for waste. Ensure the container is in good condition with no cracks or leaks.[12]
-
Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label. This is mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Complete the Label: Clearly write the full chemical name, "this compound," and list all other components of the waste stream. Include the words "Hazardous Waste."[13]
Protocol 4.2: Transferring Waste
-
For Bulk/Unused Material: Carefully pour the liquid into the designated, labeled hazardous waste container inside a chemical fume hood. Use a funnel to prevent spills.
-
For Contaminated Solids: Place any items grossly contaminated with the chemical (e.g., absorbent pads from a spill, contaminated silica gel) into a separate, clearly labeled solid hazardous waste container.
-
For Empty Containers: The "empty" container of this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is now considered hazardous waste and must be collected in the appropriate liquid waste container. After rinsing, the container can often be disposed of as regular lab glass, but confirm this with your institution's EHS department.
Protocol 4.3: Finalizing for Pickup
-
Seal the Container: Once the waste is added, securely tighten the cap. Do not leave funnels in the container. Waste containers must be kept closed except when actively adding waste.[11][13]
-
Store Securely: Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) or hazardous waste storage area.[12]
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department. Maintain records of the disposal as required by local and federal regulations.[11]
Emergency Protocol: Spill Management
Preparedness for accidental spills is a non-negotiable part of laboratory safety.[11]
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency number.
-
Control Ignition Sources: If it is safe to do so, remove any nearby sources of ignition.[2]
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.
-
Contain the Spill: Use a spill containment kit with inert, absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[2][11]
-
Absorb and Collect: Once contained, cover the spill with the absorbent material. Allow it to be fully absorbed.
-
Package the Waste: Carefully sweep or scoop the saturated absorbent material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area clean with a cloth and a suitable solvent. The cloth and any contaminated PPE (like gloves) must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for its disposal through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for handling and segregating this compound waste.
References
- 1. This compound hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. N-methyl-1H-pyrrol-1-amine | C5H8N2 | CID 14232103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 72083-63-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:72083-63-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. fishersci.com [fishersci.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. mtu.edu [mtu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1H-pyrrol-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. 1-Methyl-1H-pyrrol-3-amine, a heterocyclic primary amine, is a valuable building block in medicinal chemistry and materials science.[1] However, its structural motifs—a pyrrole ring and an amine group—suggest a hazard profile that necessitates rigorous and well-understood safety protocols.[2]
This guide moves beyond a simple checklist. It provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is grounded in sound scientific principles.
Foundational Hazard Analysis: Understanding the "Why"
| Anticipated Hazard | Rationale Based on Structural Analogs | Potential Consequences |
| Serious Eye Damage/Irritation | Pyrrole and N-methylated pyrrolidines are known to cause serious eye damage (H318) or irritation (H319).[4][5] Amines are often corrosive or irritating to eye tissue. | Redness, pain, watering, and potentially irreversible eye damage or blindness.[4][6] |
| Skin Irritation / Harmful Contact | Many heterocyclic amines are classified as skin irritants (H315) and can be harmful in contact with skin (H312).[3][4][5] | Inflammation, itching, scaling, reddening, or blistering upon contact.[4] |
| Respiratory Tract Irritation | Inhalation of vapors or aerosols of similar compounds may cause respiratory irritation (H335).[3][4][5] | Irritation of the lungs and respiratory system; overexposure could lead to more serious illness.[4] |
| Harmful if Swallowed | Oral toxicity is a common hazard for functionalized amines (H301/H302).[3][5] | Toxic if ingested, requiring immediate medical attention. |
| Flammable Liquid and Vapor | The parent pyrrole ring and other small N-heterocycles are flammable liquids (H226/H227).[3] Vapors may form explosive mixtures with air.[6] | Fire or explosion hazard if handled near ignition sources or with improper grounding. |
This analysis dictates that all handling procedures must assume the compound is, at a minimum, a severe irritant to the eyes, skin, and respiratory system, is harmful if ingested, and poses a flammability risk.
The Core Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the engineering controls available. The following diagram outlines the decision-making process for establishing the appropriate level of protection.
Caption: PPE selection flowchart for this compound.
Essential PPE for All Operations
Regardless of scale, the following PPE is mandatory for any manipulation of this compound. All work must be conducted within a certified chemical fume hood.
-
Skin and Body Protection : A flame-retardant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required to cover all skin on the lower body.[7]
-
Hand Protection : Double-gloving with disposable nitrile gloves provides excellent splash protection for short-duration tasks. For extended work, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate.[7] Always inspect gloves for tears or defects before use.
-
Eye Protection : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[7] Standard safety glasses do not provide adequate protection from splashes.
Enhanced PPE for High-Risk Scenarios
For operations involving larger quantities (>20 mL), heating, potential for aerosolization, or risk of significant splashing, the following enhanced PPE is required in addition to the essential items listed above:
-
Face Protection : A full-face shield must be worn over chemical splash goggles to protect the entire face.[7][8]
-
Body Protection : A chemical-resistant apron worn over the lab coat provides an additional barrier against spills.
Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination and exposure.
Step-by-Step Donning Procedure
-
Clothing Check : Confirm you are wearing full-length pants and closed-toe shoes.
-
Lab Coat : Put on your flame-retardant lab coat and fasten all buttons.
-
Inner Gloves : Don the first pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat.
-
Eye Protection : Put on your chemical splash goggles.
-
Face Shield (if required) : Position the face shield over your goggles.
-
Outer Gloves : Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Procedure
This sequence is designed to remove the most contaminated items first.
-
Decontaminate (if possible) : In the fume hood, wipe down outer gloves with an appropriate solvent (e.g., isopropanol) if grossly contaminated.
-
Outer Gloves : Remove the outer pair of gloves without touching your bare skin. Peel one glove off, ball it in the gloved hand, and slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first. Dispose of immediately in the designated hazardous waste container.
-
Face Shield (if used) : Remove the face shield by handling the headband, avoiding touching the front surface. Place it in a designated area for decontamination.
-
Lab Coat : Unbutton the lab coat. Shrug it off your shoulders, touching only the inside surfaces. Fold it so the contaminated outside is folded inward and store it appropriately.
-
Goggles : Remove your goggles by handling the strap, not the front. Place them in the decontamination area.
-
Inner Gloves : Remove the final pair of gloves using the same technique as in step 2. Dispose of them in the hazardous waste.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[4]
Disposal and Emergency Actions
-
Waste Disposal : All disposable PPE (gloves) and any materials used for cleaning spills (e.g., absorbent pads) must be disposed of in a properly labeled, sealed hazardous waste container.[6]
-
Emergency Procedures :
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. You must seek immediate medical attention from an ophthalmologist.[6]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Call for immediate medical assistance.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Seek immediate medical advice.
-
By integrating this comprehensive PPE strategy into your daily workflow, you build a robust and trustworthy safety system that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. N-methyl-1H-pyrrol-1-amine | C5H8N2 | CID 14232103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
